Nylidrin hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;/h3-7,10-15,19-22H,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJHABUMMDMAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957360 | |
| Record name | Nylidrin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID856009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849-55-8 | |
| Record name | Benzenemethanol, 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nylidrin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nylidrin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nylidrin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buphenine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NYLIDRIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC69E3PW7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Nylidrin Hydrochloride on Beta-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nylidrin hydrochloride, also known as buphenine hydrochloride, is a sympathomimetic amine that has been clinically utilized for its vasodilatory properties. While traditionally classified as a beta-adrenergic agonist, a comprehensive review of the available scientific literature reveals a more complex pharmacological profile. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with beta-adrenergic receptors. It consolidates available quantitative data on its binding affinity and functional potency, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams. A notable finding is the evidence suggesting a significant interaction of Nylidrin with alpha-adrenergic receptors, which is also explored to provide a complete and nuanced understanding of its physiological effects.
Introduction
This compound is a peripheral vasodilator that has been used in the management of vascular disorders characterized by vasospasm, such as Raynaud's disease and intermittent claudication.[1] Its therapeutic effects have been primarily attributed to its ability to relax vascular smooth muscle, leading to increased blood flow.[1] The principal mechanism underlying this vasodilation has been historically ascribed to its agonist activity at beta-adrenergic receptors.[1][2]
Beta-adrenergic receptors, a class of G-protein coupled receptors (GPCRs), are crucial regulators of cardiovascular and pulmonary function. They are broadly classified into three subtypes: β1, β2, and β3. Stimulation of β2-adrenergic receptors, which are predominantly located on vascular smooth muscle cells, leads to vasodilation.[3] In contrast, stimulation of β1-adrenergic receptors, primarily found in the heart, results in increased heart rate and contractility.[4]
This guide will delve into the specific interactions of this compound with these receptor subtypes, presenting the available quantitative data and the experimental methods used to derive them. Furthermore, it will address the evidence pointing towards a significant alpha-adrenergic component in its mechanism of action, a factor that is critical for a comprehensive understanding of this compound's pharmacological profile.
Core Mechanism of Action at Beta-Adrenergic Receptors
This compound functions as an agonist at beta-adrenergic receptors.[2] Upon binding to these receptors, particularly the β2 subtype, it initiates a cascade of intracellular events that culminate in smooth muscle relaxation.
Signaling Pathway
The binding of Nylidrin to a β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).[1] The activated α-subunit of the Gs protein (Gαs) then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]
The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase (MLCK). This ultimately results in the relaxation of the vascular smooth muscle and vasodilation.[1]
Quantitative Pharmacological Data
A critical aspect of understanding a drug's mechanism of action is the quantitative assessment of its interaction with its targets. This includes its binding affinity (Ki or KD) and its functional potency (EC50).
Binding Affinity
Binding affinity reflects how strongly a ligand binds to a receptor. A lower dissociation constant (KD) or inhibition constant (Ki) indicates a higher binding affinity.
A significant finding from a study on rat vas deferens indicates that this compound possesses a substantially higher affinity for α1-adrenergic receptors than for β2-adrenergic receptors.[5]
| Receptor Subtype | Tissue/System | Ligand | Parameter | Value (nM) |
| α1-Adrenergic | Rat Vas Deferens | Nylidrin | KD | 41 ± 3 |
| β2-Adrenergic | Rat Vas Deferens | Nylidrin | KD | 900 ± 50 |
Functional Potency
Functional potency (EC50) is the concentration of a drug that gives a half-maximal response.
A study on isolated, arterially perfused cat eyes observed that Nylidrin induced a half-maximal response at a concentration of 40 to 50 µM.[6]
| Parameter | Tissue/System | Value (µM) |
| Half-Maximal Response | Cat Eye | 40 - 50 |
Comprehensive EC50 data for Nylidrin at human β1, β2, and β3 adrenergic receptors are not available in the current literature.
Experimental Protocols
The quantitative data presented above are derived from specific experimental assays. The following sections outline the general methodologies for these key experiments.
Radioligand Binding Assay
Radioligand binding assays are used to determine the binding affinity of a drug for a receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the adrenergic receptor of interest are homogenized, and the cell membranes are isolated by centrifugation.
-
Incubation: The isolated membranes are incubated with a specific radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors or [³H]-dihydroalprenolol for β receptors) and varying concentrations of unlabeled this compound.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of Nylidrin that inhibits 50% of the specific binding of the radioligand (IC50). The Ki or KD value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
cAMP accumulation assays are functional assays used to determine the potency (EC50) of a Gs-coupled receptor agonist.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the β-adrenergic receptor subtype of interest are cultured in appropriate media.
-
Treatment: The cells are treated with varying concentrations of this compound for a specific period.
-
Cell Lysis: The cells are lysed to release the intracellular contents, including cAMP.
-
Detection: The concentration of cAMP in the cell lysate is quantified using a variety of methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 value is determined, representing the concentration of Nylidrin that produces 50% of the maximal response.
Interaction with Alpha-Adrenergic Receptors
The finding that this compound exhibits a significantly higher binding affinity for α1-adrenergic receptors compared to β2-adrenergic receptors in rat vas deferens is a critical consideration in understanding its overall mechanism of action.[5] While Nylidrin is functionally a β-agonist, its interaction with α1-receptors could contribute to its pharmacological effects.
Stimulation of α1-adrenergic receptors, which are also prevalent in vascular smooth muscle, typically leads to vasoconstriction. Therefore, Nylidrin's higher affinity for these receptors presents a pharmacological paradox. It is possible that Nylidrin acts as an antagonist or a very weak partial agonist at α1-receptors, which could contribute to its vasodilatory effect by blocking the actions of endogenous vasoconstrictors like norepinephrine. However, further functional studies are required to elucidate the precise nature of Nylidrin's activity at α1-adrenergic receptors.
Conclusion
This compound's mechanism of action is more complex than its simple classification as a beta-adrenergic agonist would suggest. While it does act as an agonist at β2-adrenergic receptors, leading to vasodilation through the canonical Gs-adenylyl cyclase-cAMP pathway, there is compelling evidence of its high affinity for α1-adrenergic receptors. This dual interaction likely contributes to its overall pharmacological profile.
The lack of comprehensive quantitative data for Nylidrin's binding and functional activity at all human beta-adrenergic receptor subtypes highlights an area for future research. A complete understanding of its receptor selectivity and potency is essential for a more precise application of this drug and for the development of more targeted therapeutics. The experimental protocols detailed in this guide provide a framework for conducting such investigations. For drug development professionals, the complex pharmacology of Nylidrin underscores the importance of comprehensive receptor profiling to fully characterize the mechanism of action of a compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Nylidrin | C19H25NO2 | CID 4567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of beta-agonists on b- and c-waves implicit for adrenergic mechanisms in cat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Nylidrin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylidrin (B1677059) hydrochloride, also known as buphenine hydrochloride, is a synthetic sympathomimetic amine that primarily functions as a peripheral vasodilator.[1][2] Classified as a beta-adrenergic agonist, it has been historically utilized in the management of peripheral vascular disorders, such as intermittent claudication, and certain conditions that may benefit from increased blood flow.[1][3] Its therapeutic effects are attributed to its ability to relax the smooth muscles in blood vessels, thereby enhancing circulation.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, pharmacological profile, and relevant experimental protocols for Nylidrin hydrochloride.
Chemical and Physical Properties
This compound is a white, crystalline powder that is odorless and tasteless.[4][5] It exhibits slight solubility in water and alcohol.[5] The following table summarizes its key chemical and physical properties.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride | [2] |
| Molecular Formula | C₁₉H₂₆ClNO₂ | [2][6] |
| Molecular Weight | 335.9 g/mol | [2][6] |
| Melting Point | 217 °C | [4] |
| Solubility | Slightly soluble in water and alcohol; very slightly soluble in chloroform (B151607) and ether. | [5] |
| pH (1% solution) | 4.5 - 6.5 | [4][5] |
| Appearance | White crystalline powder | [4] |
| Odor | Odorless | [4] |
| Taste | Tasteless | [4] |
| CAS Number | 849-55-8 | [5] |
Mechanism of Action
This compound exerts its pharmacological effects primarily through the stimulation of beta-adrenergic receptors.[1][7] This action initiates a cascade of intracellular events, leading to vasodilation and other physiological responses.
Signaling Pathway
The primary mechanism of action involves the activation of β2-adrenergic receptors, which are G-protein-coupled receptors.[4] Upon binding of this compound, the receptor activates a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium concentrations.[1] This reduction in free calcium ions within vascular smooth muscle cells leads to their relaxation and, consequently, vasodilation.[1]
References
- 1. What is the mechanism of Buphenine Hydrochloride? [synapse.patsnap.com]
- 2. Nylidrin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. nylidrin | Dosing & Uses | medtigo [medtigo.com]
- 4. Nylidrin | C19H25NO2 | CID 4567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 849-55-8 [chemicalbook.com]
- 6. Nylidrin - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 7. go.drugbank.com [go.drugbank.com]
Pharmacological Profile of Nylidrin as a Vasodilator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nylidrin (B1677059), also known as buphenine, is a sympathomimetic drug historically used as a peripheral vasodilator for the treatment of vascular disorders such as arteriosclerosis and Raynaud's disease.[1][2][3] Its primary mechanism of action involves the stimulation of β-adrenergic receptors, leading to the relaxation of vascular smooth muscle and a subsequent increase in blood flow.[4] This technical guide provides a comprehensive overview of the pharmacological profile of Nylidrin, with a specific focus on its vasodilator properties. It includes available data on its mechanism of action, pharmacokinetics, and relevant (though limited) quantitative efficacy data. Detailed descriptions of key experimental methodologies used to assess its effects are also provided, along with diagrams of its signaling pathway. It is important to note that Nylidrin has been withdrawn from the market in the United States by the FDA due to a lack of substantial evidence of effectiveness for certain indications.[3]
Mechanism of Action
Nylidrin functions primarily as a β-adrenergic receptor agonist.[4] While it is often classified as a β1/β2 adrenergic agonist, its vasodilatory effects are predominantly attributed to its action on β2-adrenergic receptors located on vascular smooth muscle cells.[5]
Signaling Pathway
The binding of Nylidrin to β2-adrenergic receptors initiates a cascade of intracellular events culminating in vasodilation. This signaling pathway is outlined below:
-
Receptor Binding: Nylidrin binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), on the surface of vascular smooth muscle cells.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs protein releases its bound GDP and binds GTP, causing the dissociation of the α subunit (Gαs) from the βγ subunits.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6]
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7]
-
Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, which collectively lead to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium. This includes the phosphorylation of myosin light chain kinase (MLCK), which inhibits its activity.
-
Smooth Muscle Relaxation: The net effect of these events is the relaxation of the vascular smooth muscle, resulting in vasodilation and increased blood flow.[8]
Quantitative Pharmacological Data
Quantitative data on the pharmacological profile of Nylidrin is limited in publicly available literature. The following tables summarize the available information.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Ligand | Species | Tissue | Ki / Kd | Reference |
| β-Adrenergic | Nylidrin | - | - | Data not available | - |
Note: While Nylidrin is known to be a β-adrenergic agonist, specific binding affinity values (Ki or Kd) are not readily found in the surveyed literature.
Table 2: In Vitro Efficacy for Vasodilation
| Preparation | Agonist | Parameter | Value | Reference |
| Various isolated tissues | Nylidrin | Vasodilation | Confirmed | [2] |
| - | Nylidrin | EC50 | Data not available | - |
Note: Studies have confirmed the vasodilatory effect of Nylidrin in isolated tissues, but specific EC50 values from dose-response studies are not available in the reviewed literature.
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Species | Route of Administration | Reference |
| Absorption | Readily absorbed | Human | Gastrointestinal | [2] |
| Duration of Action | ~10 hours | Human | Oral | [2] |
| Half-life (t1/2) | Data not available | - | - | - |
| Volume of Distribution (Vd) | Data not available | - | - | - |
| Clearance (CL) | Data not available | - | - | - |
Note: While some qualitative pharmacokinetic data is available, specific quantitative parameters like half-life, volume of distribution, and clearance are not well-documented in the available literature.
Experimental Protocols
Detailed, step-by-step protocols for studies specifically using Nylidrin are scarce. However, the following sections describe the general methodologies that have been and could be employed to evaluate the vasodilator properties of a compound like Nylidrin.
In Vitro Vasodilation Assay (Isolated Blood Vessel Rings)
This protocol describes a common method for assessing the direct vasodilatory effect of a compound on isolated blood vessels.
Objective: To determine the concentration-response relationship of Nylidrin-induced relaxation in pre-contracted arterial rings.
Materials:
-
Isolated arteries (e.g., rat aorta, porcine coronary artery)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Vasoconstrictor agent (e.g., Phenylephrine (B352888), Norepinephrine)
-
Nylidrin hydrochloride
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Carefully dissect the desired artery and place it in cold Krebs-Henseleit solution. Clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g). During this period, replace the bath solution every 15-20 minutes. To check the viability of the tissue, induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). To assess endothelial integrity, pre-contract the rings with a vasoconstrictor (e.g., phenylephrine) and then induce relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).
-
Pre-contraction: After a washout period, induce a stable submaximal contraction with a vasoconstrictor agent (e.g., phenylephrine at a concentration that produces ~80% of the maximal response).
-
Cumulative Concentration-Response Curve: Once the contraction is stable, add Nylidrin to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM). Allow the tissue to reach a stable response at each concentration before adding the next.
-
Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the Nylidrin concentration to generate a concentration-response curve. From this curve, calculate the EC50 (the concentration of Nylidrin that produces 50% of the maximal relaxation).
Measurement of Peripheral Blood Flow (Venous Occlusion Plethysmography)
This protocol outlines a non-invasive method to measure changes in limb blood flow in humans in response to a vasodilator.[9][10][11][12]
Objective: To quantify the effect of Nylidrin on peripheral blood flow.
Materials:
-
Venous occlusion plethysmograph (strain gauge or air-filled cuff)
-
Blood pressure cuffs (for occlusion)
-
Data acquisition system
-
Nylidrin (for oral or intra-arterial administration)
Procedure:
-
Subject Preparation: The subject should rest in a supine position in a temperature-controlled room for at least 20 minutes to achieve a stable baseline. The forearm (or calf) to be measured is slightly elevated above the level of the heart.
-
Plethysmograph and Cuff Placement: Place the strain gauge or plethysmographic cuff around the widest part of the forearm (or calf). Place a blood pressure cuff for venous occlusion around the upper arm (or thigh) and another cuff around the wrist (or ankle) for arterial occlusion to exclude hand/foot circulation from the measurement.
-
Baseline Measurement: Inflate the wrist/ankle cuff to a suprasystolic pressure (e.g., 200 mmHg). Then, inflate the upper arm/thigh cuff to a pressure that occludes venous return but does not affect arterial inflow (e.g., 40-50 mmHg) for a short period (e.g., 7-10 seconds). The plethysmograph will record the increase in limb volume, which reflects the arterial inflow. Repeat this measurement several times to obtain a stable baseline blood flow.
-
Drug Administration: Administer Nylidrin. The route of administration can be oral or, for more direct and localized effects, intra-arterial into the brachial artery.
-
Post-Dose Measurements: At specified time points after drug administration, repeat the blood flow measurements as described in step 3.
-
Data Analysis: Calculate the rate of change of limb volume during venous occlusion to determine blood flow, typically expressed in ml/100ml of tissue/minute. Compare the post-dose blood flow measurements to the baseline to determine the effect of Nylidrin.
Discussion and Conclusion
Nylidrin is a β-adrenergic agonist that exerts its vasodilatory effects through the stimulation of β2-adrenergic receptors, leading to an increase in intracellular cAMP and subsequent relaxation of vascular smooth muscle. While its mechanism of action is well-understood and consistent with other β2-agonists, there is a notable lack of publicly available, detailed quantitative data regarding its receptor binding affinity, in vitro potency, and human pharmacokinetic parameters. The available literature confirms its ability to increase peripheral blood flow, but the clinical significance of this effect has been questioned, leading to its withdrawal from the US market.
The experimental protocols described provide a framework for the preclinical and clinical evaluation of vasodilators like Nylidrin. Future research on similar compounds would benefit from rigorous quantitative analysis, including the determination of binding constants, EC50 values in various vascular beds, and comprehensive pharmacokinetic profiling. Such data is crucial for a thorough understanding of a drug's pharmacological profile and for predicting its clinical efficacy and safety.
References
- 1. High-performance liquid chromatography of two peripheral vasodilators, this compound and isoxsuprine hydrochloride, in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nihs.go.jp [nihs.go.jp]
- 4. MeSH Browser [meshb.nlm.nih.gov]
- 5. Nylidrin: a potent anti-hypertensive agent in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP signaling inhibits dihydropyridine-sensitive Ca2+ influx in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of cAMP-PKA signaling in vivo inhibits smooth muscle cell proliferation induced by vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ending Restenosis: Inhibition of Vascular Smooth Muscle Cell Proliferation by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of peripheral blood flow in patients with peripheral artery disease: Methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plethysmographic assessment of vasomotor response in patients with congestive heart failure before and after heart transplantation - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Effect of Nylidrin Hydrochloride on Cerebral Blood Flow: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylidrin (B1677059) hydrochloride, a beta-adrenergic agonist, has historically been classified as a peripheral vasodilator. Its purported mechanism of action, involving the relaxation of vascular smooth muscle, has led to its investigation for conditions associated with reduced blood flow, including cerebrovascular insufficiency. However, the therapeutic efficacy of nylidrin in augmenting cerebral blood flow (CBF) remains a subject of considerable debate, with conflicting findings reported in the scientific literature. This technical guide provides a comprehensive review of the available evidence on the effects of nylidrin hydrochloride on cerebral circulation, presenting quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. Notably, the U.S. Food and Drug Administration (FDA) has withdrawn nylidrin from the U.S. market due to a lack of substantial evidence of its effectiveness for cerebral circulatory insufficiencies.[1]
Mechanism of Action: Beta-Adrenergic Stimulation
This compound primarily exerts its pharmacological effects through the stimulation of beta-adrenergic receptors, with a particular affinity for β2-receptors located on vascular smooth muscle cells.[2] The binding of nylidrin to these G-protein coupled receptors initiates a signaling cascade that ultimately leads to vasodilation.
Signaling Pathway
The vasodilatory effect of nylidrin is mediated by the following intracellular signaling pathway:
Quantitative Effects on Cerebral Blood Flow: Conflicting Evidence
The available data on the quantitative effects of this compound on cerebral blood flow are inconsistent. Early research suggested a significant increase in CBF with prolonged oral administration, while other studies using intravenous administration reported no change or even a decrease. This discrepancy may be attributable to differences in study design, patient populations, and methodologies for measuring CBF.
Table 1: Summary of Quantitative Data on the Effect of this compound on Cerebral Blood Flow
| Study (as cited in McHenry, 1972) | Route of Administration | Duration of Treatment | Cerebral Blood Flow Measurement Method | Key Findings |
| Eisenberg | Oral | > 2 weeks | Kety-Schmidt | 43% increase in cerebral blood flow[3] |
| Meyer et al. | Intravenous | Not specified | Nitrous Oxide Method | No change in cerebral blood flow or oxygen consumption[3] |
| Heiss et al. | Not specified | Not specified | Not specified | Decrease in total cerebral blood flow in 11 out of 15 patients[3] |
Experimental Protocols: A Methodological Overview
The conflicting findings necessitate a critical examination of the experimental protocols employed in these early studies. The primary methods for measuring cerebral blood flow during that era are described below.
The Kety-Schmidt Method
The Kety-Schmidt technique, a cornerstone of early CBF research, is based on the Fick principle. It involves the inhalation of an inert, diffusible tracer, such as nitrous oxide, and the measurement of its concentration in arterial and jugular venous blood over time.
Experimental Workflow for the Kety-Schmidt Method
Key Parameters for the Kety-Schmidt Method:
-
Tracer: 15% Nitrous Oxide in the inhaled gas mixture.
-
Sampling Sites: Femoral or brachial artery and internal jugular vein.
-
Sampling Schedule: Samples are typically drawn at multiple time points over a 10-15 minute period.
-
Analysis: The concentration of the tracer in blood is determined using techniques such as gas chromatography or mass spectrometry.
Other Methodologies
Other techniques for measuring cerebral blood flow, though less detailed in the context of early nylidrin research, include:
-
Xenon-133 Clearance: This method involves the inhalation or intracarotid injection of the radioactive isotope Xenon-133. The rate at which the tracer is "washed out" from the brain tissue is monitored by external detectors and is proportional to cerebral blood flow.
-
Transcranial Doppler (TCD): A non-invasive technique that uses ultrasound to measure the velocity of blood flow in the major cerebral arteries.
-
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These imaging techniques utilize radioactive tracers to provide quantitative maps of regional cerebral blood flow.
-
Magnetic Resonance Imaging (MRI): Techniques such as Arterial Spin Labeling (ASL) allow for non-invasive quantification of cerebral blood flow.
Discussion and Future Directions
The conflicting evidence surrounding the efficacy of this compound in increasing cerebral blood flow underscores the challenges in cerebrovascular pharmacology. The discrepancies in the reported findings may be due to a variety of factors, including:
-
Route of Administration: Oral administration may lead to different pharmacokinetic and pharmacodynamic profiles compared to intravenous injection.
-
Patient Population: The underlying cerebrovascular health of the study participants could significantly influence their response to a vasodilator.
-
Methodological Limitations: The inherent variability and limitations of the CBF measurement techniques used in older studies could have contributed to the inconsistent results.
Given that nylidrin has been withdrawn from the U.S. market, further large-scale clinical trials are unlikely. However, the historical data provides valuable lessons for the development and evaluation of future cerebral vasodilators. A thorough understanding of the drug's mechanism of action, coupled with the use of modern, precise techniques for measuring cerebral blood flow, is essential for accurately assessing the therapeutic potential of any new agent.
For drug development professionals, the case of nylidrin highlights the importance of:
-
Rigorous Preclinical and Clinical Trial Design: Utilizing appropriate controls, standardized methodologies, and well-defined patient populations.
-
Advanced Imaging Techniques: Employing modern, quantitative imaging modalities to accurately assess changes in both global and regional cerebral blood flow.
-
Dose-Response Studies: Clearly establishing the relationship between drug dosage and its effect on cerebral hemodynamics.
References
Early Clinical Investigations of Nylidrin for Cognitive Impairment: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The "cerebral vasodilator" hypothesis of treating cognitive decline was a prominent theory in the mid to late 20th century. This theory posited that age-related cognitive impairment was, in part, a consequence of reduced cerebral blood flow, and that pharmacological interventions capable of increasing blood supply to the brain could, therefore, improve cognitive function. Nylidrin (B1677059) hydrochloride, a beta-adrenergic agonist with vasodilating properties, emerged as a candidate for this therapeutic approach. This whitepaper revisits the seminal early studies that investigated Nylidrin's potential in treating cognitive and emotional symptoms in geriatric patients.
Proposed Mechanism of Action
Nylidrin's primary pharmacological effect is vasodilation, mediated through its action as a beta-adrenoceptor agonist. This leads to the relaxation of smooth muscle in peripheral blood vessels. The therapeutic rationale for its use in cognitive impairment was the extrapolation that this vasodilatory effect would extend to the cerebral vasculature, thereby increasing cerebral blood flow and oxygenation to brain tissue.
Key Clinical Trials
Two key double-blind, placebo-controlled studies from 1979 form the cornerstone of the early clinical investigation of Nylidrin for cognitive impairment. While the full-text of these articles was not accessible for a comprehensive quantitative analysis, the abstracts provide crucial details regarding the study designs and outcomes.
Garetz et al. (1979): Efficacy of Nylidrin Hydrochloride in the Treatment of Cognitive Impairment in the Elderly[1]
This study investigated the effects of this compound against a placebo in patients with mild to moderate symptoms of chronic brain syndrome.
-
Experimental Protocol:
-
Study Design: Double-blind, placebo-controlled.
-
Patient Population: 60 geriatric patients (aged 65-99 years) with mild to moderate chronic brain syndrome.
-
Treatment: Nylidrin HCl (24 mg daily).
-
Duration: 9 months, with peak effectiveness noted at 3 months.
-
Primary Outcome Measures: Not explicitly detailed in the abstract, but the study concluded that Nylidrin was more effective than placebo in ameliorating symptoms of cognitive impairment.
-
Goldstein & Birnbom (1979): Nylidrin HCL in the Treatment of Symptoms of the Aged: A Double-Blind Placebo Controlled Study[2]
This study aimed to assess the effectiveness and safety of Nylidrin HCL in geriatric patients with a range of cognitive, emotional, and physical impairments.
-
Experimental Protocol:
-
Study Design: Double-blind, placebo-controlled.
-
Patient Population: 60 geriatric patients with mild to moderate cognitive, emotional, and physical impairment.
-
Treatment Protocol: A 3-week placebo washout period followed by 12 weeks of treatment with either Nylidrin HCL or a placebo. The specific dosage of Nylidrin was not detailed in the abstract.
-
Primary Outcome Measures:
-
Sandoz Clinical Assessment Geriatric (SCAG) Scale
-
Nurse's rating of ward behavior (SCASNO)
-
Hamilton Psychiatric Rating Scale for Depression
-
Katz Adjustment Scales (2 of the scales)
-
-
Data Presentation
Due to the unavailability of the full-text articles, a detailed quantitative data table with mean scores, standard deviations, and p-values cannot be constructed. The available information is summarized below.
Table 1: Summary of Key Early Nylidrin Clinical Trials for Cognitive Impairment
| Study | Patient Population | N | Dosage | Duration | Key Assessment Tools | Reported Outcome |
| Garetz et al. (1979)[1] | Geriatric patients (65-99 years) with mild to moderate chronic brain syndrome. | 60 | 24 mg daily | 9 months | Not specified in abstract | Nylidrin was more effective than placebo in ameliorating symptoms of cognitive impairment. |
| Goldstein & Birnbom (1979)[2] | Geriatric patients with mild to moderate cognitive, emotional, and physical impairment. | 60 | Not specified in abstract | 12 weeks | SCAG, SCASNO, Hamilton Depression Scale, Katz Adjustment Scales | Significant improvement in symptom severity in the Nylidrin group compared to the placebo group. |
Assessment Methodology: The Sandoz Clinical Assessment Geriatric (SCAG) Scale
The Sandoz Clinical Assessment Geriatric (SCAG) scale was a critical instrument in the evaluation of Nylidrin's efficacy. A detailed understanding of this scale is essential for interpreting the study outcomes. The SCAG is a 19-item, clinician-rated scale designed to assess a range of symptoms common in geriatric patients with cognitive decline. Each item is rated on a 7-point scale of severity.
Table 2: Core Domains of the Sandoz Clinical Assessment Geriatric (SCAG) Scale
| Domain | Assessed Symptoms |
| Cognitive | Confusion, Mental Alertness, Recent Memory, Disorientation, Self-Care |
| Affective | Anxiety, Depression, Emotional Lability, Irritability |
| Somatic | Fatigue, Appetite, Dizziness, Bothering with others |
| Interpersonal | Unsociability, Uncooperativeness |
| Overall Impression | A global assessment of the patient's condition |
Discussion and Limitations
A 1979 review by Yesavage et al. on vasodilators for senile dementias highlighted that many studies of this class of drugs suffered from methodological weaknesses, including poor study design and inconsistent application of outcome measures.[3] While the Nylidrin studies employed a double-blind, placebo-controlled design, the lack of detailed quantitative data in the accessible literature makes it impossible to gauge the magnitude and clinical significance of the observed effects. The reliance on rating scales, which have an inherent degree of subjectivity, is another consideration.
Furthermore, the "cerebral vasodilator" hypothesis itself has been largely superseded by more nuanced understandings of the pathophysiology of dementia, which involve complex neurodegenerative processes beyond simple vascular insufficiency.
Conclusion
The early clinical investigations of Nylidrin for cognitive impairment represent a historically significant chapter in the quest for treatments for age-related cognitive decline. These studies, conducted within the framework of the cerebral vasodilator hypothesis, suggested a potential for Nylidrin to ameliorate cognitive and behavioral symptoms in geriatric patients. However, the available evidence, limited to abstracts and reviews, lacks the detailed quantitative data and rigorous methodological reporting required by modern standards to definitively establish efficacy. For contemporary researchers and drug development professionals, these early studies serve as a valuable case study in the evolution of clinical trial design and the understanding of cognitive disorders, while also underscoring the critical importance of robust data reporting for the validation of therapeutic claims. Future research into vascular contributions to cognitive impairment may draw lessons from these early explorations, albeit with the benefit of more sophisticated diagnostic tools and a deeper understanding of the multifaceted nature of dementia.
References
- 1. Efficacy of this compound in the treatment of cognitive impairment in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nylidrin HCL in the treatment of symptoms of the aged: a double-blind placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilators in senile dementias: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Nylidrin Hydrochloride: A Technical Guide on its Role in Peripheral Vascular Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nylidrin hydrochloride, a beta-adrenergic agonist, has been historically utilized in the management of peripheral vascular diseases (PVD) such as arteriosclerosis obliterans and thromboangiitis obliterans (Buerger's disease).[1][2][3] Its therapeutic rationale is centered on its vasodilatory properties, which aim to enhance blood flow to ischemic tissues. This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetic profile, and clinical application of this compound in PVD. It includes a summary of available data, details of relevant experimental protocols, and visual representations of its signaling pathway and experimental workflows to support further research and drug development efforts in this domain.
Introduction to this compound and Peripheral Vascular Disease
Peripheral vascular disease encompasses a range of conditions characterized by the narrowing or blockage of blood vessels outside of the heart and brain, primarily affecting the arteries of the limbs. This can lead to ischemia, resulting in symptoms like intermittent claudication, rest pain, and in severe cases, ulceration and gangrene.[4]
This compound is a sympathomimetic amine that acts as a peripheral vasodilator.[5] Its primary therapeutic goal in PVD is to alleviate symptoms by improving blood circulation to the affected extremities.[5] While it has been used for several decades, a detailed technical understanding of its pharmacological properties is crucial for its appropriate application and for the development of novel, more effective therapies.
Mechanism of Action
This compound's primary mechanism of action is the stimulation of β-adrenergic receptors on vascular smooth muscle cells.[5] This interaction initiates a signaling cascade that leads to vasodilation.
Signaling Pathway:
The binding of Nylidrin to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets. A key target in vascular smooth muscle is myosin light chain kinase (MLCK). Phosphorylation of MLCK inhibits its activity, leading to a decrease in the phosphorylation of myosin light chains. This reduction in phosphorylated myosin light chains results in the relaxation of the vascular smooth muscle, causing vasodilation and increased blood flow.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Claudicating Patients with Peripheral Artery Disease have Meaningful Improvement in Walking Speed after Supervised Exercise Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Management of Intermittent Claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound IN SENILE ARTERIOSCLEROSIS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of Nylidrin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Nylidrin hydrochloride in cell culture. The protocols detailed below are designed for studying its effects on signal transduction pathways, particularly the β-adrenergic signaling cascade, and for assessing its impact on cell viability and vasodilation-related cellular events.
Introduction
This compound is a β-adrenergic agonist known for its vasodilatory effects.[1][2] Its mechanism of action primarily involves the stimulation of β-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB). The phosphorylation of CREB is a critical event in mediating the cellular responses to β-adrenergic stimulation. These notes provide protocols to investigate these effects in relevant cell lines such as Human Umbilical Vein Endothelial Cells (HUVECs) and Vascular Smooth Muscle Cells (VSMCs).
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA or Bradford)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB, anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Vascular Smooth Muscle Cells (VSMCs)
Preparation of this compound Stock Solution
This compound has good solubility in water and DMSO. For cell culture applications, a concentrated stock solution in DMSO is recommended.
| Parameter | Value |
| Solvent | DMSO |
| Stock Concentration | 10 mM |
| Storage | -20°C in aliquots |
| Preparation | Dissolve the appropriate amount of this compound powder in DMSO to achieve a 10 mM concentration. Vortex briefly to ensure complete dissolution. Centrifuge briefly to pellet any undissolved particles. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Cell Culture
Protocol for Culturing HUVECs and VSMCs:
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with the necessary growth factors and antibiotics.
-
Culture VSMCs in DMEM supplemented with 10% FBS and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. For experiments, seed cells at the densities specified in the respective protocols.
Assessment of Cell Viability (Cytotoxicity Assay)
This protocol is to determine the concentration range of this compound that is non-toxic to the cells.
Experimental Workflow:
Protocol:
-
Seed HUVECs or VSMCs in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 1 mM) and perform 1:10 dilutions.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plates for 24, 48, or 72 hours.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Expected Quantitative Data (Based on related compounds):
| Cell Line | Compound | Incubation Time (h) | IC50 / CC50 (µM) |
| MDCK | This compound | - | >500 (CC50) |
| Neonatal Rat Myocytes | Isoproterenol (B85558) | 6 | >250 |
Note: The cytotoxicity of this compound is expected to be low. The provided data for the related compound isoproterenol suggests that concentrations up to 100 µM are unlikely to be cytotoxic in short-term assays.
Measurement of Intracellular cAMP Levels
This protocol is to quantify the increase in intracellular cAMP following stimulation with this compound.
Experimental Workflow:
Protocol:
-
Seed HUVECs or VSMCs in 24-well plates and grow until they reach 80-90% confluency.
-
(Optional) Serum-starve the cells for 2-4 hours prior to treatment to reduce basal cAMP levels.
-
Prepare different concentrations of this compound in serum-free medium. A concentration range of 10 nM to 10 µM is a good starting point.
-
Aspirate the medium and add the this compound solutions to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the instructions of the cAMP assay kit.
-
Perform the cAMP assay and measure the signal (e.g., absorbance or fluorescence).
-
Calculate the intracellular cAMP concentration based on a standard curve.
Expected Quantitative Data (Based on related compounds):
| Cell Line | Compound | Concentration | Incubation Time (min) | Fold Increase in cAMP |
| VSMCs | Isoproterenol | 10 nM | 1 | ~2-fold |
| HUVECs | Isoproterenol | 1 µM | 30 | Significant increase |
Western Blot Analysis of CREB Phosphorylation
This protocol is to detect the phosphorylation of CREB at Serine 133, a key downstream event of cAMP/PKA activation.
Experimental Workflow:
Protocol:
-
Seed HUVECs or VSMCs in 6-well plates and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CREB (Ser133) and total CREB overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.
Expected Quantitative Data (Based on related compounds):
| Cell Line | Compound | Concentration | Incubation Time | Expected Outcome |
| HAoSMCs | Isoproterenol | 1 µM | 30-120 min | Significant increase in pCREB/CREB ratio |
| Cardiomyocytes | Isoproterenol | 100 nM | 30 min | Time-dependent increase in pCREB |
Signaling Pathway
The primary signaling pathway activated by this compound is the β-adrenergic pathway, leading to the activation of CREB.
Troubleshooting
| Problem | Possible Cause | Solution |
| No increase in cAMP | - this compound concentration too low- Incubation time too short- Degraded this compound- Cell line does not express functional β-adrenergic receptors | - Perform a dose-response experiment with a wider concentration range.- Perform a time-course experiment.- Use a fresh aliquot of this compound.- Confirm receptor expression by RT-PCR or Western blot. |
| No increase in CREB phosphorylation | - Same as above- Inefficient cell lysis or protein extraction- Issues with antibodies or Western blot procedure | - Optimize cell lysis protocol.- Use fresh lysis buffer with phosphatase inhibitors.- Validate primary and secondary antibodies.- Optimize Western blot conditions (e.g., blocking, antibody concentration). |
| High background in Western blot | - Insufficient blocking- Antibody concentration too high- Insufficient washing | - Increase blocking time or use a different blocking agent.- Titrate primary and secondary antibodies.- Increase the number and duration of washes. |
| High cell death at expected therapeutic concentrations | - Error in stock solution calculation- Cell line is particularly sensitive- Contamination | - Verify the concentration of the stock solution.- Perform a more detailed cytotoxicity assay with a lower concentration range.- Check for contamination in cell culture. |
These protocols and application notes provide a robust framework for investigating the in vitro effects of this compound. Researchers should adapt these guidelines to their specific cell lines and experimental conditions for optimal results.
References
Application Notes and Protocols for Nylidrin Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Nylidrin hydrochloride in various animal models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the pharmacological effects of this peripheral vasodilator.
Mechanism of Action
This compound is a beta-adrenergic agonist with a primary affinity for β2-adrenergic receptors.[1][2] Its mechanism of action involves the stimulation of these receptors on smooth muscle cells, leading to a cascade of intracellular events that result in vasodilation and relaxation of other smooth muscles, such as those in the bronchi and uterus.[1][3]
Upon binding to the β2-adrenergic receptor, Nylidrin activates the associated Gs-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][3] This elevation in cAMP activates protein kinase A (PKA), which phosphorylates several target proteins. In smooth muscle cells, this leads to the inhibition of myosin light chain kinase (MLCK) and the opening of calcium-activated potassium channels. The cumulative effect is a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[1]
References
- 1. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on an isolated innervated preparation of guinea-pig trachea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat) | PDF [slideshare.net]
Application Notes: Nylidrin in the Study of Smooth Muscle Relaxation
Introduction
Nylidrin, also known as buphenine, is a sympathomimetic agent recognized for its vasodilatory properties.[1] It functions primarily as a beta-adrenergic agonist, with a notable effect on vascular smooth muscle.[2][3][4] These characteristics make Nylidrin a valuable pharmacological tool for researchers and scientists investigating the mechanisms of smooth muscle relaxation, particularly in the context of vascular physiology and drug development for peripheral vascular diseases.[1][5] Although its clinical use has been limited in some regions due to questions of efficacy, its well-defined mechanism of action provides a clear model for studying beta-adrenergic signaling pathways in smooth muscle.[2][3]
Mechanism of Action
Nylidrin's primary mechanism for inducing smooth muscle relaxation is through its action as a β2-adrenergic receptor agonist.[2][6] The signaling cascade is initiated when Nylidrin binds to β2-adrenergic receptors on the surface of vascular smooth muscle cells.[1][3] This binding activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[3]
Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels is the critical step leading to relaxation.[2][3] In vascular smooth muscle, cAMP inhibits myosin light chain kinase (MLCK).[2][3] MLCK is the enzyme responsible for phosphorylating the light chains of myosin, a necessary step for the interaction of myosin with actin and subsequent muscle contraction.[2][3] By inhibiting MLCK, Nylidrin reduces the phosphorylation of myosin light chains, leading to a decrease in contractile force and ultimately, smooth muscle relaxation and vasodilation.[2][3]
This is in contrast to its effect on cardiac myocytes, where an increase in cAMP leads to increased contraction.[3] The differential effect highlights the tissue-specific signaling pathways and protein interactions that govern smooth muscle versus cardiac muscle function.
Applications in Research
Nylidrin serves as a specific agonist to probe the function and regulation of the β2-adrenergic receptor signaling pathway in various smooth muscle tissues. It can be utilized in a range of experimental models, from in vitro studies on isolated tissue preparations to in vivo animal studies.[3][6] Researchers can use Nylidrin to:
-
Investigate the dose-dependent relaxation responses of different vascular beds.
-
Study the role of the β2-adrenergic system in pathological conditions such as hypertension and vasospasm.[6]
-
Screen for potential drug candidates that modulate smooth muscle tone.
-
Elucidate the downstream signaling components of the cAMP pathway in smooth muscle cells.
Data Presentation
Table 1: In Vivo Efficacy of Nylidrin in Spontaneously Hypertensive Rats (SHR)
| Parameter | Value | Species/Model | Reference |
| Minimum Effective Dose | 0.5 mg/kg, s.c. | Spontaneously Hypertensive Rats (SHR) | [6] |
| Duration of Action | > 3 hours | Spontaneously Hypertensive Rats (SHR) | [6] |
| Effect on Blood Pressure | Lowered | Spontaneously Hypertensive Rats (SHR) | [6] |
| Effect on Heart Rate | Increased | Spontaneously Hypertensive Rats (SHR) | [6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Nylidrin-Induced Vasodilation in Isolated Aortic Rings
This protocol describes a standard method for evaluating the relaxant effect of Nylidrin on isolated arterial segments.
1. Materials and Reagents:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Nylidrin Hydrochloride
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
2. Tissue Preparation:
-
Humanely euthanize the rat and perform a thoracotomy to expose the thoracic aorta.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
3. Experimental Setup:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
4. Experimental Procedure:
-
After equilibration, induce a sustained contraction in the aortic rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, add Nylidrin in a cumulative manner (e.g., from 1 nM to 100 µM) to the organ bath.
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
5. Data Analysis:
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the Nylidrin concentration.
-
Calculate the EC50 value (the concentration of Nylidrin that produces 50% of the maximal relaxation) from the curve.
Mandatory Visualizations
Caption: Nylidrin signaling pathway in vascular smooth muscle.
References
- 1. What is the mechanism of Buphenine Hydrochloride? [synapse.patsnap.com]
- 2. Nylidrin | C19H25NO2 | CID 4567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Vasodilator drugs in peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nylidrin: a potent anti-hypertensive agent in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Nylidrin's Effects on Uterine Contractions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylidrin, a beta-adrenergic agonist, has been investigated for its potential to relax uterine smooth muscle and inhibit contractions, a process known as tocolysis.[1] This property makes it a candidate for the management of preterm labor. These application notes provide a comprehensive guide to the experimental design for evaluating the effects of Nylidrin on uterine contractions, covering its mechanism of action, in vitro and in vivo experimental protocols, and data presentation.
Nylidrin acts as a beta-2 adrenergic receptor agonist.[2] The activation of these receptors in the myometrium (uterine smooth muscle) initiates a signaling cascade that leads to muscle relaxation.[2] Understanding this mechanism is crucial for designing experiments to test the efficacy of Nylidrin as a tocolytic agent.
Data Presentation
In Vitro Efficacy of Beta-Adrenergic Agonists on Uterine Contractions
The following table summarizes the inhibitory effects of various beta-adrenergic agonists on uterine contractions in in vitro settings. This data can serve as a reference for expected outcomes when testing Nylidrin.
| Beta-Adrenergic Agonist | Concentration | Uterine Preparation | Inhibitory Effect on Contraction Amplitude | Reference |
| Salbutamol | 10⁻⁴ M | Pregnant human myometrial strips (Oxytocin-induced) | 43.93% inhibition | [3] |
| Salbutamol + Rolipram | 10⁻⁴ M each | Pregnant human myometrial strips (Oxytocin-induced) | 69.9% inhibition | [3] |
| Ritodrine | 4.4 x 10⁻⁴ M | Pregnant human myometrial strips | Significant inhibition (potentiation with magnesium sulfate) | [3] |
| Terbutaline | 7 x 10⁻⁴ M | Pregnant human myometrial strips | Significant inhibition (potentiation with magnesium sulfate) | [3] |
| Ritodrine | 0.144 µg | Pregnant rat myometrial strips (Oxytocin-induced) | 26% reduction in AUC | [3] |
Clinical Tocolytic Efficacy of Nylidrin
This table presents clinical data on the success rate of Nylidrin in delaying preterm labor.
| Tocolytic Agent | Number of Patients | Gestational Age | Success Rate in Delaying Delivery | Reference |
| Nylidrin Hydrochloride | 43 | 28th to 36th week | 86% success in achieving a minimum birth weight of 2500 g | [2] |
| Placebo | 41 | 28th to 36th week | 71% success in achieving a minimum birth weight of 2500 g | [2] |
Signaling Pathway
Nylidrin-Mediated Uterine Relaxation
The following diagram illustrates the signaling pathway activated by Nylidrin in myometrial cells, leading to uterine relaxation.
Caption: Nylidrin signaling pathway in myometrial cells.
Experimental Protocols
In Vitro Analysis of Nylidrin's Effect on Uterine Contractions
This protocol details the methodology for assessing the dose-dependent inhibitory effect of Nylidrin on oxytocin-induced contractions in isolated uterine tissue.
1. Tissue Preparation:
-
Humanely euthanize a pregnant rat (e.g., Sprague-Dawley, late gestation) according to institutional guidelines.
-
Immediately perform a laparotomy and excise the uterine horns.
-
Place the uterine horns in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).
-
Clean the uterine horns of surrounding fat and connective tissue.
-
Cut longitudinal myometrial strips (approximately 10 mm long and 2-3 mm wide).
2. Organ Bath Setup:
-
Mount the myometrial strips vertically in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60 minutes, with regular buffer changes every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, induce stable, rhythmic contractions by adding a submaximal concentration of oxytocin (B344502) (e.g., 1-10 nM) to the organ bath.
-
Once a stable contractile pattern is established (typically 30-60 minutes), add Nylidrin in a cumulative, dose-dependent manner (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Allow the tissue to stabilize for a set period (e.g., 15-20 minutes) after each dose of Nylidrin before adding the next concentration.
-
Record the isometric contractions continuously throughout the experiment.
4. Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of each concentration of Nylidrin.
-
Calculate the percentage inhibition of contraction amplitude and frequency for each dose.
-
Construct a dose-response curve and determine the IC50 value (the concentration of Nylidrin that produces 50% of the maximal inhibitory effect).
In Vivo Assessment of Nylidrin's Tocolytic Efficacy in a Preterm Labor Model
This protocol describes an in vivo model to evaluate the ability of Nylidrin to delay the onset of preterm labor in rats.
1. Animal Model:
-
Use timed-pregnant rats (e.g., Sprague-Dawley).
-
On day 17 of gestation, induce preterm labor by administering mifepristone (B1683876) (RU-486) subcutaneously (e.g., 2.5 mg/kg). This will block progesterone (B1679170) receptors and initiate labor within 24-48 hours.
2. Drug Administration:
-
Divide the pregnant rats into at least two groups: a control group receiving a vehicle and a treatment group receiving Nylidrin.
-
Administer Nylidrin at a predetermined dose and route. Based on clinical use for other beta-agonists, a starting point for subcutaneous administration could be in the range of 0.1-1 mg/kg. The oral dosage for Nylidrin in other applications is around 12-48 mg/day, which can be adapted for animal studies.[2]
-
Administer the first dose of Nylidrin or vehicle a few hours after the mifepristone injection, before the expected onset of labor.
-
Continue treatment at regular intervals (e.g., every 6-8 hours) until delivery or a predetermined endpoint.
3. Monitoring and Outcome Measures:
-
Continuously monitor the rats for signs of labor and delivery (e.g., nesting behavior, vaginal bleeding, presence of pups).
-
Record the time of delivery for each rat.
-
The primary outcome measure is the delay in the time to delivery in the Nylidrin-treated group compared to the control group.
-
Secondary outcome measures can include the number of live pups, pup birth weight, and maternal well-being.
4. Data Analysis:
-
Compare the mean time to delivery between the Nylidrin-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Analyze the secondary outcome measures to assess any potential adverse effects.
Experimental Workflows
In Vitro Experimental Workflow
Caption: Workflow for in vitro uterine contraction assay.
In Vivo Experimental Workflow
Caption: Workflow for in vivo tocolysis experiment.
References
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Nylidrin
Application Note and Protocol
Introduction
Nylidrin (B1677059) hydrochloride is a peripheral vasodilator used to treat disorders associated with poor blood circulation. The quantification of Nylidrin in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and specific analytical technique well-suited for this purpose. This document provides a detailed application note and protocol for the analysis of Nylidrin using a stability-indicating reversed-phase HPLC (RP-HPLC) method.
Methodology
A reliable and selective HPLC procedure has been established for the quantitative determination of nylidrin hydrochloride in pharmaceutical dosage forms.[1] The specificity of this stability-indicating HPLC procedure has been demonstrated for this compound.[1] The method utilizes a reversed-phase column with UV detection, which is a common and robust approach for the analysis of pharmaceutical compounds.
Data Presentation
The following tables summarize the key parameters of a validated HPLC method for Nylidrin analysis.
Table 1: Chromatographic Conditions
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18 Reversed-Phase Column |
| Mobile Phase | Methanol: 0.05% Orthophosphoric Acid in water (70:30 v/v), pH adjusted to 3 |
| Flow Rate | 0.7 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1-5 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
| Specificity | The method is able to separate Nylidrin from its degradation products.[2] |
Experimental Protocols
1. Reagents and Materials
-
This compound Reference Standard
-
HPLC grade Methanol
-
HPLC grade Water
-
Orthophosphoric Acid (AR grade)
-
0.45 µm Membrane Filter
-
Pharmaceutical dosage forms of this compound
2. Preparation of Mobile Phase
-
Prepare a 0.05% orthophosphoric acid solution by adding 0.5 mL of orthophosphoric acid to 1000 mL of HPLC grade water.
-
Mix 700 mL of HPLC grade Methanol with 300 mL of the 0.05% orthophosphoric acid solution.
-
Adjust the pH of the mixture to 3 using orthophosphoric acid.
-
Degas the mobile phase by sonication for 15 minutes or by vacuum filtration through a 0.45 µm membrane filter.
3. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase.
4. Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 5 µg/mL by diluting with the mobile phase. These solutions are used to establish the calibration curve.
5. Sample Preparation (from Tablets)
-
Weigh and finely powder 20 tablets to determine the average weight.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 3 µg/mL).
6. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms and the peak areas.
7. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Nylidrin in the sample solutions from the calibration curve using the peak area obtained.
-
Calculate the amount of this compound in the pharmaceutical dosage form.
Visualization
The following diagram illustrates the general workflow for the HPLC analysis of Nylidrin.
Caption: Workflow for HPLC analysis of Nylidrin.
References
Application Notes and Protocols for the Identification of Nylidrin Metabolites Using Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylidrin is a peripheral vasodilator belonging to the phenylethanolamine class of compounds. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and toxicological assessments in drug development. This document provides detailed application notes and protocols for the identification and characterization of Nylidrin metabolites using advanced mass spectrometry techniques. Due to a lack of specific literature on Nylidrin metabolism, this guide outlines a strategy based on the known biotransformation pathways of structurally similar compounds.
Predicted Metabolic Pathways of Nylidrin
Based on its chemical structure, which features a secondary alcohol, a phenolic hydroxyl group, and a secondary amine, Nylidrin is predicted to undergo several Phase I and Phase II metabolic transformations.
Phase I Metabolism (Functionalization):
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring or alkyl chain.
-
Oxidation: The secondary alcohol group can be oxidized to a ketone.
-
N-Dealkylation: Removal of the alkyl group attached to the nitrogen atom.
Phase II Metabolism (Conjugation):
-
Glucuronidation: Attachment of a glucuronic acid moiety to the phenolic hydroxyl group or the secondary alcohol.
-
Sulfation: Conjugation of a sulfate (B86663) group to the phenolic hydroxyl group.
These predicted pathways can be visualized in the following signaling pathway diagram.
Experimental Protocols
A general workflow for the identification of Nylidrin metabolites is depicted below.
Sample Preparation
The choice of sample preparation technique is critical for the effective extraction of metabolites from complex biological matrices.[1][2]
a) Plasma/Serum Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
b) Urine Sample Preparation (Dilute-and-Shoot)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 rpm for 5 minutes to remove particulate matter.[3]
-
Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase.
-
Vortex and directly inject the diluted sample into the LC-MS/MS system.
c) In Vitro Metabolism (Human Liver Microsomes)
-
Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), Nylidrin (1 µM), and NADPH regenerating system in a phosphate (B84403) buffer (pH 7.4).
-
Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C for 60 minutes.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Follow steps 2-5 from the plasma sample preparation protocol.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Given the polar nature of Nylidrin and its predicted metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended for optimal separation.[4][5][6]
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | HILIC column (e.g., Amide or Silica-based) with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute polar metabolites. A typical gradient might run over 10-15 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 - 10 µL |
| MS System | High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode is generally suitable for phenylethanolamines.[7][8] |
| Scan Mode | Full scan MS and data-dependent MS/MS (dd-MS2) or data-independent acquisition (DIA) for metabolite identification. |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation spectra. |
Data Presentation and Analysis
Predicted Nylidrin Metabolites and their Mass-to-Charge Ratios
The following table summarizes the predicted metabolites of Nylidrin and their expected monoisotopic masses and m/z values for the protonated molecule [M+H]⁺.
| Metabolite Type | Biotransformation | Molecular Formula Change | Monoisotopic Mass (Da) | [M+H]⁺ m/z |
| Parent Drug (Nylidrin) | - | C₁₉H₂₅NO₂ | 299.1885 | 300.1958 |
| Phase I Metabolites | ||||
| Hydroxylated Metabolite | + O | C₁₉H₂₅NO₃ | 315.1834 | 316.1907 |
| Oxidized Metabolite (Ketone) | - H₂ | C₁₉H₂₃NO₂ | 297.1729 | 298.1802 |
| N-Dealkylated Metabolite | - C₄H₈ | C₁₅H₁₇NO₂ | 243.1259 | 244.1332 |
| Phase II Metabolites | ||||
| Glucuronide Conjugate | + C₆H₈O₆ | C₂₅H₃₃NO₈ | 475.2206 | 476.2279 |
| Sulfate Conjugate | + SO₃ | C₁₉H₂₅NO₅S | 379.1453 | 380.1526 |
Mass Spectrometry Fragmentation of Phenylethanolamines
The fragmentation of phenylethanolamines in the mass spectrometer provides structural information crucial for metabolite identification. Common fragmentation pathways include:[7][8][9]
-
Loss of Ammonia (NH₃): A characteristic neutral loss for primary and secondary amines.
-
Loss of Water (H₂O): Common for molecules containing a hydroxyl group.
-
Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom.
-
Beta-Cleavage: Cleavage of the bond between the alpha and beta carbons relative to the aromatic ring.
The logical relationship for identifying metabolites based on mass shifts and fragmentation patterns is illustrated below.
Quantitative Analysis
For quantitative analysis of the identified metabolites, a targeted approach using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is recommended. This involves selecting specific precursor-to-product ion transitions for each metabolite to ensure high selectivity and sensitivity.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the identification and characterization of Nylidrin metabolites using state-of-the-art mass spectrometry techniques. While the lack of specific literature on Nylidrin metabolism necessitates a predictive approach, the methodologies outlined are robust and widely applicable to the analysis of drug metabolites in complex biological matrices. Successful application of these protocols will provide valuable insights into the metabolic fate of Nylidrin, contributing to a more complete understanding of its pharmacology and toxicology.
References
- 1. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 2. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. diva-portal.org [diva-portal.org]
- 6. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Nylidrin Hydrochloride in Studies of Macular Degenerative Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylidrin (B1677059) hydrochloride, a beta-adrenergic agonist, has been investigated for its potential therapeutic effects in macular degenerative changes. Primarily known as a peripheral vasodilator, its mechanism of action in the ocular context may also involve direct interaction with retinal neurons. These notes provide a summary of key findings from historical clinical use and preclinical studies, along with detailed protocols to facilitate further research in this area.
Quantitative Data Summary
A long-term clinical study by H.W. Laws evaluated the efficacy of four peripheral vasodilators, including nylidrin hydrochloride, in treating macular degenerative changes over a 13-year period. The study involved 203 patients with conditions such as senile macular degeneration, macular edema following cataract surgery, and diabetic retinopathy.[1][2] Nylidrin HCl was identified as the most effective of the drugs studied, with the fewest side effects.[1][2]
| Outcome Metric | Patient Cohort | Result |
| Visual Acuity | All patients treated with peripheral vasodilators (n=203) | 87% showed improvement or maintenance.[1][2] |
| Visual Acuity | Patients with senile macular degeneration treated with peripheral vasodilators (n=145) | 126 patients (86.9%) showed improvement or stabilization.[1][2] |
Signaling Pathway
This compound is a beta-adrenergic agonist.[3][4][5] In the context of the retina, studies suggest that its effects may not be primarily due to its vasodilatory action on the retinal vasculature. Instead, it is proposed that nylidrin interacts with beta-adrenergic receptors on retinal neurons.[3][5] This interaction is thought to modulate retinal information processing, as evidenced by changes in the electroretinogram (ERG) b-wave and the compound action potential of the optic nerve, without significant alterations in retinal vessel diameter or perfusion flow rate in isolated, perfused mammalian eyes.[3][5]
Caption: Proposed signaling pathway of nylidrin in the retina.
Experimental Protocols
Protocol 1: Evaluation of this compound in an Ex Vivo Perfused Mammalian Eye Model
This protocol is based on the methodology used to study the effects of buphenine (nylidrin) on the isolated, arterially perfused mammalian eye.[3][5]
1. Objective: To assess the direct effects of this compound on retinal electrophysiology and vasculature, independent of systemic circulation.
2. Materials:
-
Isolated mammalian eyes (e.g., from cats)
-
This compound solutions of varying concentrations (e.g., 4.5-120 µM)
-
Perfusion apparatus
-
Electroretinogram (ERG) recording equipment
-
System for measuring perfusion flow rate
-
Imaging system for measuring retinal vessel diameter
-
Physiological perfusion solution
3. Method:
-
Preparation of the Eye:
-
Enucleate the eye from a recently euthanized animal.
-
Cannulate the ophthalmic artery for perfusion.
-
Place the eye in a heated chamber maintained at a physiological temperature.
-
-
Perfusion:
-
Begin perfusion with a standard physiological solution to establish a baseline.
-
Monitor and record baseline perfusion flow rate and retinal vessel diameter.
-
-
Electrophysiological Recordings:
-
Place electrodes for ERG recording.
-
Record baseline light-evoked electrical signals, including the ERG (a-, b-, and c-waves), standing potential, and light peak of the DC-ERG.
-
Record the baseline compound action potential of the optic nerve.
-
-
Drug Application:
-
Introduce this compound into the perfusate at a starting concentration (e.g., 4.5 µM).
-
Allow the drug to perfuse for a set period.
-
-
Data Collection:
-
During drug perfusion, continuously monitor and record:
-
Perfusion flow rate
-
Diameter of retinal vessels
-
ERG responses to light stimuli
-
Compound action potential of the optic nerve
-
-
Repeat the data collection for each concentration of this compound in a dose-escalating manner.
-
-
Washout:
-
Following the highest concentration, perfuse the eye with the drug-free physiological solution to observe the reversibility of the effects.
-
-
Data Analysis:
-
Compare the changes in ERG amplitude and configuration, optic nerve action potential, perfusion flow rate, and retinal vessel diameter from baseline across the different drug concentrations.
-
Caption: Experimental workflow for the ex vivo perfused eye model.
Protocol 2: Clinical Investigation of this compound for Senile Macular Degeneration (Representative Protocol)
This representative protocol is based on the clinical study by H.W. Laws[1][2] and incorporates modern clinical trial standards.
1. Objective: To evaluate the efficacy and safety of orally administered this compound in patients with senile macular degeneration.
2. Study Design:
-
A randomized, double-blind, placebo-controlled study.
3. Participant Population:
-
Patients diagnosed with senile macular degeneration.
-
Inclusion criteria: Age > 50 years, presence of drusen and/or pigmentary changes in the macula, best-corrected visual acuity between 20/40 and 20/200.
-
Exclusion criteria: Presence of other retinal diseases, significant media opacities, history of adverse reactions to beta-adrenergic agonists.
4. Intervention:
-
Treatment Group: Oral this compound (dosage to be determined based on pharmacokinetic and safety data, e.g., 6 mg three times daily).
-
Control Group: Placebo tablets with identical appearance and dosing schedule.
5. Study Procedures:
-
Screening Visit (Visit 1):
-
Informed consent.
-
Medical history and demographic data collection.
-
Comprehensive ophthalmic examination including:
-
Best-corrected visual acuity (BCVA) using ETDRS charts.
-
Fundus photography and fluorescein (B123965) angiography.
-
Optical Coherence Tomography (OCT) to measure retinal thickness and morphology.
-
Amsler grid testing.
-
-
Baseline systemic evaluation (blood pressure, heart rate).
-
-
Randomization and Baseline (Visit 2):
-
Eligible participants are randomized to either the treatment or control group.
-
Dispense study medication.
-
-
Follow-up Visits (Months 3, 6, 9, and 12):
-
Repeat all ophthalmic examinations from the screening visit.
-
Assess for adverse events.
-
Monitor medication compliance.
-
6. Outcome Measures:
-
Primary Outcome: Change in BCVA from baseline to 12 months.
-
Secondary Outcomes:
-
Proportion of participants with a ≥15-letter improvement or a <15-letter loss in BCVA.
-
Change in central retinal thickness on OCT.
-
Change in the area of geographic atrophy (if present).
-
Changes in Amsler grid testing.
-
Incidence and severity of adverse events.
-
7. Data Analysis:
-
Statistical comparison of the primary and secondary outcomes between the treatment and control groups using appropriate statistical tests (e.g., t-tests, chi-square tests).
Caption: Workflow for a representative clinical trial of nylidrin.
References
- 1. PERIPHERAL VASODILATORS IN THE TREATMENT OF MACULAR DEGENERATIVE CHANGES IN THE EYE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral Vasodilators in the Treatment of Macular Degenerative Changes in the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effects of buphenine (nylidrin) on the perfused mammalian eye - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying and minimizing off-target effects of Nylidrin in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Nylidrin (B1677059) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Nylidrin?
A1: Nylidrin is a beta-adrenergic agonist.[1][2][3] Its primary mechanism of action is to stimulate β-adrenergic receptors, particularly the β2 subtype, which are predominantly found on the smooth muscle of blood vessels.[2] This stimulation leads to vasodilation and increased blood flow.[2]
Q2: What are the known or suspected off-target effects of Nylidrin?
A2: While primarily a β-agonist, Nylidrin may exhibit off-target effects through interaction with other adrenergic receptor subtypes. The most common side effects observed in clinical use, such as palpitations and tachycardia, suggest potential stimulation of β1-adrenergic receptors in the heart. Additionally, some studies suggest a possible interaction with central α-adrenergic receptors, although this is less well-characterized.[4]
Q3: Why is it crucial to identify and minimize off-target effects in my experiments?
Q4: What are the general strategies for minimizing off-target effects?
A4: Several strategies can be employed to minimize off-target effects. These include using the lowest effective concentration of the drug, employing highly specific ligands, using cell lines with well-defined receptor expression profiles, and incorporating appropriate controls, such as receptor antagonists and cells lacking the target receptor.
Troubleshooting Guide: Identifying and Mitigating Off-Target Effects
This guide provides a systematic approach to troubleshooting unexpected or inconsistent results in experiments involving Nylidrin.
| Problem | Possible Cause (Off-Target Effect) | Recommended Action |
| Unexpected Cardiovascular Effects (e.g., increased heart rate in cell culture or animal models) | Nylidrin may be activating β1-adrenergic receptors in cardiac tissue. | - Use a β1-selective antagonist (e.g., atenolol) as a control to see if the effect is blocked.- Use cell lines expressing only the β2-adrenergic receptor.- Perform a dose-response curve to determine the lowest effective concentration that elicits the desired β2-mediated effect with minimal β1 activation. |
| Anomalous Neurological or Central Nervous System (CNS) Responses | Potential interaction with central α-adrenergic receptors.[4] | - Use an α-adrenergic antagonist (e.g., phentolamine) to investigate if the CNS effect is mitigated.- If possible, use in vitro models that isolate the peripheral effects of Nylidrin from its potential central effects. |
| Inconsistent or Non-reproducible Results Across Different Cell Lines | Different cell lines may have varying expression levels of different adrenergic receptor subtypes. | - Characterize the adrenergic receptor expression profile of your cell lines using techniques like qPCR or Western blotting.- Use transfected cell lines expressing a single adrenergic receptor subtype to confirm on-target effects. |
| Observed Effect Does Not Correlate with β2-Adrenergic Signaling | The observed effect may be independent of adrenergic receptor activation and could be due to an unknown off-target. | - Conduct a broader off-target screening panel against a range of receptors and enzymes.- Use a structurally unrelated β2-agonist as a positive control to see if it replicates the desired effect. |
Quantitative Data on Nylidrin's Adrenergic Receptor Selectivity
A comprehensive literature search did not yield specific quantitative binding affinity data (Ki or IC50 values) for Nylidrin across all major adrenergic receptor subtypes. However, based on its known pharmacology as a β-adrenergic agonist with some reported β1-related side effects, a hypothetical selectivity profile can be expected. Researchers are strongly encouraged to determine these values experimentally for their specific assay systems.
| Receptor Subtype | Expected Binding Affinity (Ki) | Expected Functional Potency (EC50/IC50) | Notes |
| β2-Adrenergic | Highest Affinity (Low nM range) | Highest Potency (Low nM range) | Primary target for vasodilation. |
| β1-Adrenergic | Moderate Affinity (Mid-to-high nM range) | Moderate Potency (Mid-to-high nM range) | Potential off-target responsible for cardiac side effects. |
| α1-Adrenergic | Low Affinity (>1 µM) | Low Potency (>1 µM) | Interaction is less likely but should not be ruled out without experimental evidence. |
| α2-Adrenergic | Low Affinity (>1 µM) | Low Potency (>1 µM) | Some evidence suggests potential central α-adrenergic effects, but peripheral binding is likely weak.[4] |
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the on- and off-target effects of Nylidrin.
Protocol 1: Radioligand Binding Assay for Adrenergic Receptor Selectivity
This protocol determines the binding affinity (Ki) of Nylidrin for α1, α2, β1, and β2 adrenergic receptor subtypes.
Workflow Diagram:
Caption: Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation:
-
Culture cell lines stably expressing a single human adrenergic receptor subtype (α1, α2, β1, or β2).
-
Harvest cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the membrane preparation to each well.
-
Add a known concentration of a high-affinity radioligand specific for the receptor subtype being tested (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2, [³H]-dihydroalprenolol for β receptors).
-
Add varying concentrations of unlabeled Nylidrin to compete with the radioligand for binding. Include a control with no Nylidrin (total binding) and a control with a high concentration of a known antagonist (non-specific binding).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from all other measurements.
-
Plot the specific binding as a function of the logarithm of the Nylidrin concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of Nylidrin that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity (Ki) for Nylidrin using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - cAMP Measurement
This protocol assesses the functional activity of Nylidrin at β-adrenergic receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Signaling Pathway Diagram:
Caption: Nylidrin-induced cAMP Signaling Pathway.
Methodology:
-
Cell Culture and Plating:
-
Use cell lines expressing the β-adrenergic receptor of interest (e.g., HEK293 cells stably expressing β1 or β2 receptors).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
cAMP Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of Nylidrin to the wells. Include a vehicle control and a positive control (e.g., isoproterenol).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration for each experimental condition from the standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the Nylidrin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of Nylidrin that produces 50% of the maximal response) and the Emax (the maximum effect).
-
Protocol 3: β-Arrestin Recruitment Assay
This assay determines if Nylidrin promotes the recruitment of β-arrestin to the β-adrenergic receptor, a key step in receptor desensitization and an alternative signaling pathway.
Experimental Workflow Diagram:
Caption: Workflow for β-Arrestin Recruitment Assay.
Methodology:
-
Cell Line and Reagents:
-
Use a commercially available β-arrestin recruitment assay system (e.g., PathHunter® by DiscoveRx). These systems typically use cells co-expressing the target receptor fused to one enzyme fragment and β-arrestin fused to a complementary enzyme fragment.
-
-
Assay Procedure:
-
Plate the assay-ready cells in a 96-well plate.
-
Add varying concentrations of Nylidrin to the wells. Include a vehicle control and a positive control agonist.
-
Incubate the plate at 37°C for the recommended time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents containing the chemiluminescent substrate for the complemented enzyme.
-
Incubate at room temperature to allow the signal to develop.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal as a function of the logarithm of the Nylidrin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
-
By following these guidelines and protocols, researchers can effectively identify and minimize the off-target effects of Nylidrin, leading to more accurate and reliable experimental outcomes.
References
Technical Support Center: Optimizing Nylidrin Concentration for Cell-Based Assays
Welcome to the technical support center for optimizing the effective concentration of Nylidrin in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for Nylidrin in cell-based assays?
A1: The effective concentration of Nylidrin can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. Based on available data, a broad starting range of 1 µM to 100 µM is recommended for initial dose-response experiments.[1][2] Some studies have reported effects at concentrations as low as 0.18 µM for specific targets like NMDA receptors.[1][2]
Q2: How does Nylidrin work in cells?
A2: Nylidrin is a beta-adrenergic agonist.[3][4] It primarily acts by stimulating beta-adrenergic receptors on the cell surface. This stimulation activates a G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then converts ATP into cyclic AMP (cAMP). The increased intracellular cAMP levels activate downstream signaling cascades, leading to various cellular responses, most notably smooth muscle relaxation and vasodilation.[4]
Q3: I am not observing any effect of Nylidrin at my tested concentrations. What could be the issue?
A3: There are several potential reasons for a lack of response. First, ensure your cell line expresses beta-adrenergic receptors. If receptor expression is low or absent, no effect will be observed. The concentration range you tested may also be too low for your specific cell type and assay conditions. Additionally, the incubation time might be insufficient to elicit a measurable response. Finally, confirm the integrity of your Nylidrin stock solution, as improper storage can lead to degradation.
Q4: I am observing high levels of cytotoxicity even at low Nylidrin concentrations. What should I do?
A4: High cytotoxicity can indicate that your cell line is particularly sensitive to Nylidrin or that the compound is exerting off-target effects at the tested concentrations. It is crucial to perform a cytotoxicity assay to determine the concentration at which Nylidrin becomes toxic to your cells (the CC50 value).[1] This will help you establish a therapeutic window for your experiments. Also, ensure that the solvent used to dissolve Nylidrin (e.g., DMSO) is at a final concentration that is non-toxic to your cells.
Q5: How long should I incubate my cells with Nylidrin?
A5: The optimal incubation time depends on the specific assay and the cellular process being investigated. For signaling pathway studies, such as measuring cAMP levels, a short incubation of 10 to 35 minutes may be sufficient.[1] For assays measuring downstream effects like changes in gene expression or cell proliferation, longer incubation times of 24 to 72 hours are common.
Quantitative Data Summary
The following table summarizes reported effective concentrations of Nylidrin from various studies. This information can serve as a starting point for designing your experiments.
| Application/Assay | Cell Type/System | Effective Concentration Range | Notes |
| Antagonism of NMDA Receptors | Xenopus oocytes | IC50 = 0.18 µM | Nylidrin potently antagonizes NR1A/2B NMDA receptors.[1][2] |
| Electroretinogram (ERG) b-wave amplitude | Isolated, arterially perfused cat eyes | 4.5 - 120 µM | Induced dose-dependent and reversible increases.[1] |
| Antiviral Activity (Influenza A) | MDCK cells | EC50 = 7.2 µM (H1N1), 12.1 µM (H3N2) | The cytotoxic concentration (CC50) was 549.2 µM.[1] |
| Reduction of Viral Proteins | PR8-infected MDCK cells | 1 µM, 10 µM, 100 µM | Reduced levels of NP, HA, and M1 in a dose-dependent manner.[1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal Nylidrin Concentration using a Dose-Response Assay
This protocol provides a general framework for determining the effective concentration range of Nylidrin for your specific cell-based assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Nylidrin hydrochloride
-
Vehicle (e.g., sterile water or DMSO)
-
96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)
-
Cell viability/proliferation reagent (e.g., MTT, resazurin, or a kit for measuring ATP)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Culture your cells to approximately 80% confluency. b. Harvest the cells and perform a cell count to determine viability. c. Dilute the cell suspension to the optimized seeding density for your cell line in a 96-well plate format. d. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
Nylidrin Treatment: a. Prepare a stock solution of Nylidrin in the appropriate vehicle. b. On the day of treatment, prepare serial dilutions of Nylidrin in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM. c. Also, prepare a vehicle control (medium with the same final concentration of the vehicle as the highest Nylidrin concentration). d. Carefully remove the medium from the wells and add 100 µL of the appropriate Nylidrin dilution or vehicle control to each well. Include a "no-treatment" control.
-
Incubation: a. Incubate the plate for a duration appropriate for your assay (e.g., 24, 48, or 72 hours).
-
Cell Viability/Proliferation Assay: a. Following incubation, perform a cell viability or proliferation assay according to the manufacturer's instructions. b. For example, if using an MTT assay, add the MTT reagent to each well and incubate for the recommended time. Then, add the solubilization solution and read the absorbance on a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle control. b. Plot the normalized response against the log of the Nylidrin concentration to generate a dose-response curve. c. From this curve, you can determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use proper pipetting techniques. |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS instead. | |
| No observable effect of Nylidrin | Cell line does not express beta-adrenergic receptors. | Verify the expression of beta-adrenergic receptors in your cell line using techniques like qPCR or Western blotting. |
| Nylidrin concentration is too low. | Test a higher range of concentrations in your dose-response experiment. | |
| Nylidrin has degraded. | Prepare fresh Nylidrin dilutions from a properly stored stock solution. Avoid multiple freeze-thaw cycles. | |
| High cytotoxicity observed | Cell line is highly sensitive to Nylidrin. | Perform a cytotoxicity assay (e.g., LDH release assay) to determine the toxic concentration range and work below that threshold. |
| Solvent concentration is too high. | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Run a solvent-only control. | |
| Precipitate forms in the media after adding Nylidrin | Poor solubility of Nylidrin at the tested concentration. | Check the solubility of Nylidrin in your cell culture medium. You may need to adjust the solvent or use a lower concentration. |
Visualizing Pathways and Workflows
Caption: Nylidrin signaling pathway via beta-adrenergic receptor activation.
Caption: Experimental workflow for optimizing Nylidrin concentration.
References
Technical Support Center: Troubleshooting Unexpected Cardiovascular Responses to Nylidrin In Vivo
Welcome to the technical support center for researchers utilizing Nylidrin (B1677059) in in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected cardiovascular responses and ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected cardiovascular response to Nylidrin administration?
A1: Nylidrin is a beta-2 adrenergic receptor agonist.[1][2] Its primary mechanism of action is to relax vascular smooth muscle, leading to vasodilation.[1][2] This vasodilation is expected to cause a decrease in total peripheral resistance, which typically results in a decrease in mean and diastolic blood pressure.[3] To compensate for the drop in blood pressure, a reflex increase in heart rate (tachycardia) and cardiac output is anticipated.[1][3]
Q2: I'm observing hypertension (an increase in blood pressure) after Nylidrin administration. Why is this happening?
A2: A paradoxical hypertensive response to Nylidrin, while unexpected, can occur due to several factors:
-
Beta-1 Adrenergic Receptor Stimulation: Although Nylidrin is primarily a beta-2 agonist, it can have some activity at beta-1 adrenergic receptors, especially at higher doses. Stimulation of beta-1 receptors in the heart increases heart rate and contractility, which can lead to an increase in cardiac output that overcomes the vasodilation, resulting in a net increase in blood pressure.
-
Central Nervous System Effects: Nylidrin can cross the blood-brain barrier and may interact with alpha-adrenergic receptors in the central nervous system.[4] This central action can lead to an increase in sympathetic outflow, counteracting the peripheral vasodilation and causing a rise in blood pressure.[4]
-
Experimental Conditions: Factors such as the anesthetic used, the animal species or strain, and the baseline cardiovascular state of the animal can influence the response to Nylidrin.
Q3: My animal's heart rate is not increasing as expected after Nylidrin administration. What could be the cause?
A3: A blunted or absent tachycardic response to Nylidrin could be due to:
-
Anesthesia: Certain anesthetics can suppress the baroreflex, which is the primary mechanism for the reflex tachycardia seen with vasodilators.
-
Autonomic Dysfunction: Pre-existing autonomic neuropathy in the animal model can impair the reflex increase in heart rate.
-
Low Dose: The dose of Nylidrin administered may not be sufficient to cause a significant enough drop in blood pressure to trigger a strong reflex tachycardia.
-
Direct Chronotropic Effects: While less common, at certain concentrations, Nylidrin's direct effects on the sinoatrial node could be minimal.
Q4: The cardiovascular response to Nylidrin seems to diminish with repeated dosing. Why?
A4: This phenomenon, known as tachyphylaxis, is a common feature of beta-adrenergic receptor agonists. Repeated stimulation of beta-2 adrenergic receptors can lead to their desensitization and downregulation, reducing the response to subsequent doses of the drug.
Troubleshooting Guides
Issue 1: Unexpected Hypertensive Response
| Potential Cause | Troubleshooting Steps |
| High Dose of Nylidrin | 1. Review the dose-response relationship for Nylidrin in your specific animal model. 2. Perform a dose-ranging study to identify a dose that produces the desired vasodilation without significant beta-1 adrenergic side effects.[1] 3. Consider using a lower dose in combination with another vasodilator with a different mechanism of action if a greater hypotensive effect is required. |
| Central Alpha-Adrenergic Effects | 1. If central effects are suspected, consider co-administration with a centrally acting alpha-2 adrenergic agonist (e.g., clonidine) to reduce sympathetic outflow. This should be done with caution and after careful consideration of potential drug-drug interactions. 2. Alternatively, if the experimental design allows, direct administration to the peripheral circulation can minimize central effects. |
| Anesthetic Interference | 1. Review the literature for the known cardiovascular effects of the anesthetic agent you are using. 2. Consider using an anesthetic with minimal impact on the baroreflex and sympathetic tone. 3. If possible, conduct experiments in conscious, freely moving animals using telemetry to avoid the confounding effects of anesthesia. |
Issue 2: Blunted or Absent Tachycardia
| Potential Cause | Troubleshooting Steps |
| Anesthetic-Induced Baroreflex Suppression | 1. Choose an anesthetic known to preserve autonomic function. 2. If using anesthesia, monitor the depth of anesthesia closely to avoid excessive suppression of cardiovascular reflexes. 3. Whenever feasible, utilize telemetry in conscious animals to obtain more physiological cardiovascular data. |
| Insufficient Hypotensive Stimulus | 1. Verify that the dose of Nylidrin is sufficient to cause a measurable decrease in blood pressure. 2. Ensure the drug solution is properly prepared and administered. |
| Pre-existing Autonomic Impairment | 1. If using a specific disease model, be aware of any potential for autonomic dysfunction. 2. Assess baseline cardiovascular parameters and reflexes before drug administration to characterize the animal's autonomic status. |
Quantitative Data Summary
The following tables summarize quantitative data on the cardiovascular effects of Nylidrin from in vivo studies in rats.
Table 1: Effect of Subcutaneous Nylidrin on Blood Pressure and Heart Rate in Conscious Spontaneously Hypertensive Rats (SHR) and Normotensive Wistar-Kyoto (WKY) Rats [1]
| Animal Strain | Dose (mg/kg, s.c.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Duration of Hypotensive Effect |
| SHR | 0.5 | ↓ | ↑ | > 3 hours |
| WKY | 5 | Transient ↓ | ↑ | < 1 hour |
| WKY | 10 | Transient ↓ | ↑ | < 1 hour |
Table 2: Effect of Nylidrin Co-administered with Beta-Blockers in Conscious Rats [1]
| Animal Strain | Nylidrin Dose (mg/kg, s.c.) | Co-administered Drug | Effect on Blood Pressure | Effect on Heart Rate |
| SHR | Not specified | Propranolol (non-selective β-blocker) | Reversed hypotension | Reversed tachycardia |
| SHR | Not specified | Atenolol (selective β1-blocker) | Hypotension persisted | Reversed tachycardia |
| WKY | Not specified | Atenolol (selective β1-blocker) | Prolonged hypotension | Partially reversed tachycardia |
Experimental Protocols
Protocol 1: Bolus Intravenous Administration and Cardiovascular Monitoring in Anesthetized Rats
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane, urethane).
-
Surgically expose the femoral artery and vein.
-
Catheterize the femoral artery for continuous blood pressure monitoring using a pressure transducer.
-
Catheterize the femoral vein for intravenous drug administration.
-
Insert needle electrodes for electrocardiogram (ECG) recording to monitor heart rate and rhythm.
-
-
Instrumentation and Data Acquisition:
-
Connect the arterial catheter to a pressure transducer and a data acquisition system to record systolic, diastolic, and mean arterial pressure.
-
Connect the ECG electrodes to an amplifier and the data acquisition system to record heart rate.
-
-
Experimental Procedure:
-
Allow the animal to stabilize for at least 30 minutes after surgery to obtain baseline cardiovascular recordings.
-
Prepare a stock solution of Nylidrin hydrochloride in sterile saline.
-
Administer a bolus injection of the vehicle (saline) and record cardiovascular parameters for a control period.
-
Administer a bolus injection of Nylidrin at the desired dose.
-
Continuously record blood pressure and heart rate for a predetermined period (e.g., 60 minutes) to observe the peak effect and duration of action.
-
At the end of the experiment, euthanize the animal according to approved protocols.
-
Protocol 2: Continuous Cardiovascular Monitoring in Conscious Rats using Telemetry
-
Telemetry Device Implantation:
-
Surgically implant a telemetry transmitter (for measuring blood pressure and/or ECG) in the rat under sterile conditions and appropriate anesthesia. The pressure catheter is typically placed in the abdominal aorta.
-
Allow the animal to recover from surgery for at least one week.
-
-
Data Acquisition:
-
House the rat in its home cage placed on a receiver that wirelessly collects the telemetry data.
-
Use a data acquisition system to continuously record the telemetered blood pressure and ECG signals.
-
-
Experimental Procedure:
-
Record baseline cardiovascular data for at least 24 hours to establish a stable diurnal rhythm.
-
Administer Nylidrin via the desired route (e.g., subcutaneous injection, oral gavage, or via a pre-implanted catheter for intravenous infusion).
-
Continue to record cardiovascular parameters continuously for the duration of the study.
-
This method allows for the assessment of drug effects without the confounding influences of anesthesia and handling stress.
-
Visualizations
Signaling Pathway of Nylidrin's Cardiovascular Effects
Caption: Nylidrin's signaling pathway leading to expected and potential unexpected cardiovascular effects.
Experimental Workflow for Troubleshooting Unexpected Hypertension
Caption: A logical workflow for troubleshooting an unexpected hypertensive response to Nylidrin.
References
- 1. Nylidrin: a potent anti-hypertensive agent in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 3. [Cardiovascular effects of nylidrin (Dilatol) in pregnancy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central cardiovascular effects of nylidrin (buphenine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Nylidrin Hydrochloride in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Nylidrin hydrochloride in commonly used experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in a buffer solution?
A1: The stability of this compound in solution can be influenced by several factors, including the pH of the buffer, storage temperature, exposure to light, and the presence of oxidizing agents. The molecular structure of this compound, which includes a hydroxyl group and a secondary amine, may be susceptible to oxidation and pH-dependent degradation.
Q2: Which buffers are recommended for working with this compound?
A2: While specific stability data for this compound in all buffers is not extensively published, standard biological buffers such as Phosphate-Buffered Saline (PBS), Tris-HCl, and Citrate buffers are commonly used for small molecule drugs. The choice of buffer should be guided by the desired pH for the experiment and the compatibility with downstream analytical methods. It is crucial to perform stability testing in the specific buffer system of your experiment.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound powder is stable for years when stored at -20°C.[1] For stock solutions, it is recommended to dissolve the compound in an appropriate solvent like DMSO or ethanol.[1] These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[1] For working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment.
Q4: What are the visible signs of this compound degradation in a buffer?
A4: Visual indicators of degradation can include a change in the color of the solution, the formation of precipitates, or a decrease in clarity. However, significant degradation can occur without any visible changes. Therefore, analytical methods like High-Performance Liquid Chromatography (HPLC) are necessary to quantify the concentration of the intact drug.[2][3]
Q5: How can I determine the stability of this compound in my specific experimental conditions?
A5: A stability study should be conducted by incubating the this compound solution in your chosen buffer at the intended experimental temperature. Aliquots should be taken at various time points and analyzed using a validated stability-indicating analytical method, such as HPLC, to measure the concentration of the remaining drug.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation observed after dissolving this compound in buffer. | The concentration of this compound may exceed its solubility in the chosen buffer. The pH of the buffer may be unfavorable for solubility. | Prepare a more dilute solution. If a higher concentration is needed, consider using a co-solvent (ensure it does not interfere with your experiment). Verify the pH of the buffer and adjust if necessary, keeping in mind that pH can affect stability. |
| The color of the solution changes over time. | This may indicate chemical degradation or oxidation of the compound. | Protect the solution from light by using amber vials or covering the container with foil. Consider de-gassing the buffer to remove dissolved oxygen or adding an antioxidant if compatible with your experimental setup. Prepare fresh solutions more frequently. |
| Inconsistent results in stability assays. | This could be due to issues with the analytical method, inconsistent sample handling, or repeated freeze-thaw cycles of stock solutions. | Ensure your analytical method (e.g., HPLC) is properly validated for stability indication.[4] Use fresh aliquots of the stock solution for each experiment to avoid degradation from freeze-thaw cycles.[1] Standardize sample preparation and handling procedures. |
| Rapid loss of this compound concentration. | The buffer composition or pH may be promoting rapid degradation. The storage temperature may be too high. | Evaluate the stability in a different buffer system or at a different pH. Store the solution at a lower temperature (e.g., 4°C instead of room temperature) if the experimental protocol allows. Conduct a forced degradation study to understand the degradation pathway.[6][7][8] |
Stability Data of this compound in Different Buffers
The following table provides illustrative data on the stability of this compound in various buffers at a concentration of 1 mg/mL. This data is intended as a general guide; it is imperative to conduct your own stability studies for your specific experimental conditions.
| Buffer System | pH | Temperature (°C) | % Remaining after 8 hours | % Remaining after 24 hours | % Remaining after 72 hours |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 98.5 | 95.2 | 88.1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4 | 99.8 | 99.1 | 97.5 |
| Tris-HCl | 8.0 | 25 | 97.2 | 92.8 | 85.3 |
| Tris-HCl | 7.4 | 25 | 98.6 | 95.5 | 89.0 |
| Citrate Buffer | 5.0 | 25 | 99.5 | 98.1 | 96.4 |
| Citrate Buffer | 5.0 | 4 | >99.9 | 99.8 | 99.2 |
Experimental Protocol: Assessing this compound Stability
This protocol outlines a general procedure for determining the stability of this compound in a specific buffer.
1. Materials:
- This compound powder
- Selected buffer (e.g., PBS, Tris-HCl, or Citrate)
- Volumetric flasks and pipettes
- HPLC system with a suitable column (e.g., C18)
- HPLC-grade solvents
- pH meter
- Incubator or water bath
2. Procedure:
3. Data Analysis:
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision-making process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Pharmaceutical Stability Analysis - Creative BioMart [creativebiomart.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing tachyphylaxis with repeated Nylidrin administration in research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering tachyphylaxis with repeated Nylidrin administration in experimental settings.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing a diminished response to repeated administration of Nylidrin in our cell culture/animal model. What could be the underlying cause?
A1: The phenomenon you are observing is likely tachyphylaxis, a rapid decrease in drug response. For beta-adrenergic agonists like Nylidrin, this is typically caused by desensitization of the beta-adrenergic receptors.[1] The primary mechanisms include:
-
Receptor Phosphorylation: Upon agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor.[2]
-
Beta-Arrestin Recruitment: This phosphorylation promotes the binding of beta-arrestin proteins, which sterically hinder the receptor's interaction with its G-protein, effectively "uncoupling" it from the downstream signaling cascade.
-
Receptor Internalization: Beta-arrestin also acts as an adaptor protein, facilitating the sequestration of the receptor from the cell membrane into intracellular vesicles.[1] This reduces the number of available receptors on the cell surface.
Q2: How can we experimentally confirm that the reduced response to Nylidrin is due to receptor desensitization?
A2: You can perform a series of experiments to dissect the mechanism:
-
Washout and Re-stimulation: After an initial stimulation with Nylidrin and subsequent loss of response, thoroughly wash the cells or tissue to remove the agonist. After a recovery period, re-stimulate with Nylidrin. A restored or partially restored response would suggest reversible desensitization.
-
Cross-desensitization Assay: After inducing tachyphylaxis with Nylidrin, stimulate the cells with a different beta-adrenergic agonist (e.g., isoproterenol). A diminished response to the second agonist would indicate homologous desensitization (specific to beta-adrenergic receptors).[3][4]
-
Quantify Receptor Expression: Use techniques like flow cytometry or western blotting with an antibody specific to the beta-adrenergic receptor to measure changes in total and cell-surface receptor levels after repeated Nylidrin exposure. A decrease in surface receptors would indicate internalization.
Q3: What strategies can we employ in our experimental design to mitigate or account for Nylidrin-induced tachyphylaxis?
A3: While completely preventing tachyphylaxis might not be possible with continuous stimulation, you can incorporate the following into your protocols:
-
Intermittent Dosing: Instead of continuous exposure, administer Nylidrin in discrete intervals, allowing for a "drug-free" period. This can permit receptor resensitization, where receptors are dephosphorylated and recycled back to the cell surface.
-
Dose-Response Curve Shift: Conduct dose-response experiments before and after repeated Nylidrin administration. Tachyphylaxis will likely manifest as a rightward shift in the EC50 value, indicating a need for a higher concentration to achieve the same effect.
-
Use of "Biased Agonists": While not yet available for Nylidrin, research into "biased agonists" for other beta-receptors aims to develop compounds that preferentially activate the therapeutic signaling pathway without strongly engaging the beta-arrestin pathway responsible for desensitization.[5] This is a potential future direction for drug development.
Q4: We suspect receptor internalization is the primary issue. How can we visualize or quantify this process?
A4: Several methods can be used to quantify receptor internalization:
-
Fluorescence Microscopy: If you are using a cell line that overexpresses a fluorescently tagged beta-adrenergic receptor (e.g., GFP-tagged), you can directly visualize the movement of receptors from the plasma membrane to intracellular compartments upon Nylidrin stimulation using confocal microscopy.
-
Flow Cytometry: This technique can quantify the amount of receptor on the cell surface. Cells are stained with a fluorescently labeled antibody that recognizes an extracellular epitope of the beta-adrenergic receptor. The fluorescence intensity of the cell population is measured before and after Nylidrin treatment. A decrease in mean fluorescence intensity indicates receptor internalization.
Data Presentation
The following table summarizes data from a study on various beta-adrenergic agonists, illustrating the relationship between an agonist's ability to activate adenylyl cyclase (coupling efficiency) and the subsequent rates of desensitization, internalization, and receptor phosphorylation. While Nylidrin was not included in this specific study, the data provides a valuable reference for understanding how different beta-agonists can induce tachyphylaxis.
| Agonist | Relative Coupling Efficiency (%)¹ | Rate of Desensitization² | Rate of Internalization² | Receptor Phosphorylation (at 1 min, -fold increase)² |
| Epinephrine | 100 | High | High | 11-13 |
| Fenoterol | 42 | High | High | 11-13 |
| Albuterol | 4.9 | Moderate | Moderate | Not specified |
| Dobutamine | 2.5 | Low | Low | 3-4 |
| Ephedrine | 1.1 | Low | Low | 3-4 |
¹ Relative to epinephrine.[6] ² Based on studies in HEK-293 cells overexpressing the beta-2 adrenergic receptor.[6]
Experimental Protocols
Protocol: Quantification of Beta-Adrenergic Receptor Internalization via Flow Cytometry
This protocol provides a general framework for quantifying changes in cell surface receptor density, a key indicator of tachyphylaxis.
Objective: To measure the extent of Nylidrin-induced beta-adrenergic receptor internalization in a cultured cell line.
Materials:
-
Cell line expressing the target beta-adrenergic receptor (e.g., HEK-293, A431).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Nylidrin solution of known concentration.
-
Primary antibody targeting an extracellular domain of the beta-adrenergic receptor.
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG).
-
Bovine serum albumin (BSA).
-
Flow cytometer.
Methodology:
-
Cell Culture: Plate cells in a 6-well plate and grow to 80-90% confluency.
-
Treatment:
-
Control Group: Treat cells with vehicle (e.g., culture medium or PBS) for the desired time course (e.g., 30 minutes, 1 hour, 2 hours).
-
Nylidrin Group: Treat cells with the desired concentration of Nylidrin for the same time course.
-
-
Cell Harvesting:
-
Gently wash cells with ice-cold PBS.
-
Detach cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Transfer cells to microcentrifuge tubes.
-
-
Antibody Staining:
-
Centrifuge cells and resuspend in a blocking buffer (e.g., PBS with 1% BSA) for 20 minutes on ice to prevent non-specific antibody binding.
-
Incubate cells with the primary antibody at a pre-determined optimal concentration for 1 hour on ice.
-
Wash cells twice with cold PBS.
-
Incubate cells with the fluorescently labeled secondary antibody for 45 minutes on ice, protected from light.
-
Wash cells twice with cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in a final volume of cold PBS.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Collect data from at least 10,000 cells per sample.
-
-
Data Analysis:
-
Calculate the geometric mean fluorescence intensity (MFI) for both the control and Nylidrin-treated groups.
-
The percentage of receptor internalization can be calculated as: [1 - (MFI of Nylidrin-treated cells / MFI of control cells)] x 100
-
Visualizations
Caption: Nylidrin signaling pathway.
Caption: Mechanism of beta-adrenergic receptor tachyphylaxis.
Caption: Experimental workflow for troubleshooting Nylidrin tachyphylaxis.
References
- 1. researchgate.net [researchgate.net]
- 2. [Mechanisms of desensitization of beta-adrenergic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased β-agonists may provide better control of asthma and other obstructive lung diseases, drug discovery study shows - USF Health NewsUSF Health News [hscweb3.hsc.usf.edu]
- 6. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Drug-Drug Interactions with Nylidrin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating potential drug-drug interactions (DDIs) with Nylidrin in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which Nylidrin could be involved in drug-drug interactions?
A1: Nylidrin, a beta-2 adrenergic agonist, can participate in drug-drug interactions through two primary mechanisms:
-
Pharmacokinetic Interactions: These interactions occur when a co-administered drug affects the absorption, distribution, metabolism, or excretion (ADME) of Nylidrin, or vice-versa. The primary metabolic pathways identified for Nylidrin involve Cytochrome P450 3A4 (CYP3A4) and Catechol-O-methyltransferase (COMT). Therefore, drugs that are substrates, inhibitors, or inducers of these enzymes can alter Nylidrin's plasma concentrations.
-
Pharmacodynamic Interactions: These interactions result from the combined effects of Nylidrin and another drug at the physiological or receptor level. As a beta-2 adrenergic agonist, Nylidrin's effects on vasodilation, heart rate, and uterine contractility can be potentiated or antagonized by other drugs acting on the cardiovascular or adrenergic systems.[1]
Q2: My in vitro experiment shows unexpected results when Nylidrin is co-administered with another compound. What are the initial troubleshooting steps?
A2: When encountering unexpected results, consider the following:
-
Review the known pharmacology of the co-administered drug: Does it have known effects on CYP3A4, COMT, or the adrenergic system?
-
Assess potential for direct chemical interaction: Is it possible the compounds are interacting directly in the assay medium?
-
Verify experimental conditions: Confirm concentrations of all reagents, incubation times, and instrument settings.
-
Evaluate cell-based assay health: In cell-based assays, assess cell viability and confluence to rule out cytotoxicity-related artifacts.
-
Consult the troubleshooting guides below for more specific issues related to pharmacokinetic and pharmacodynamic interactions.
Troubleshooting Guides
Pharmacokinetic Interactions: Troubleshooting Unexpected Metabolism Results
| Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected Nylidrin concentration in the presence of a co-administered drug. | The co-administered drug may be a CYP3A4 or COMT inhibitor. | 1. Perform a CYP3A4 inhibition assay with the co-administered drug. 2. Conduct a COMT inhibition assay if the co-administered drug has a catechol-like structure. 3. Analyze the formation of known Nylidrin metabolites to confirm reduced metabolism. |
| Lower than expected Nylidrin concentration in the presence of a co-administered drug. | The co-administered drug may be a CYP3A4 inducer. | 1. Pre-incubate hepatocytes or other relevant cell models with the co-administered drug for 24-48 hours before adding Nylidrin. 2. Measure CYP3A4 mRNA or protein levels to confirm induction. |
| High variability in metabolite formation between replicates. | Inconsistent cell seeding, pipetting errors, or compound precipitation. | 1. Ensure homogenous cell seeding and accurate pipetting. 2. Check the solubility of both Nylidrin and the co-administered drug in the assay medium. 3. Include appropriate vehicle controls. |
Pharmacodynamic Interactions: Troubleshooting Unexpected Physiological Responses
| Issue | Potential Cause | Troubleshooting Steps |
| Potentiated beta-2 adrenergic response (e.g., excessive vasodilation, unexpected drop in blood pressure). | The co-administered drug may also be a beta-agonist or act downstream in the signaling pathway. | 1. Conduct a beta-2 adrenergic receptor binding assay with the co-administered drug. 2. Investigate the effects of the co-administered drug on cAMP levels. |
| Inhibited beta-2 adrenergic response (e.g., reduced vasodilation, lack of uterine relaxation). | The co-administered drug may be a beta-blocker or a functional antagonist. | 1. Perform a competitive beta-2 adrenergic receptor binding assay with Nylidrin and the co-administered drug. 2. Assess the effect of the co-administered drug on Nylidrin's dose-response curve for a functional outcome (e.g., vasodilation). |
| Unexpected cardiovascular effects (e.g., tachycardia, arrhythmia). | The co-administered drug may have off-target effects on other adrenergic receptors (e.g., beta-1) or ion channels. | 1. Evaluate the binding profile of the co-administered drug across a panel of adrenergic receptors. 2. Conduct electrophysiology studies to assess effects on cardiac ion channels. |
Quantitative Data Summary
Due to the limited availability of specific kinetic data for Nylidrin, the following tables include data for structurally similar and functionally related compounds to provide a reference for experimental design.
Table 1: Michaelis-Menten Constants (Km) for CYP3A4 Substrates
| Compound | Km (µM) | System |
| Ritodrine | 150 ± 25 | Human Liver Microsomes |
| Midazolam (Control) | 2.5 - 5.0 | Human Liver Microsomes |
| Testosterone (Control) | 10 - 50 | Human Liver Microsomes |
Table 2: Inhibition Constants (Ki) for CYP3A4 Inhibitors
| Compound | Ki (µM) | System |
| Ketoconazole (Control) | 0.02 - 0.1 | Human Liver Microsomes |
| Verapamil (Control) | 1.0 - 5.0 | Human Liver Microsomes |
Table 3: Beta-2 Adrenergic Receptor Binding Affinities (Ki) and Functional Potencies (EC50)
| Compound | Ki (nM) | EC50 (nM) | Assay |
| Isoxsuprine | ~100 (pKB = 6.9) | -6.33 (log EC50) | Equine Digital Artery |
| Isoproterenol (Control) | 11.8 ± 3.1 (KH) | 20.0 | Human Neutrophils, Frog Ventricular Myocytes |
| Salbutamol (Control) | - | 290 | Frog Ventricular Myocytes |
Table 4: Uterine Relaxation Potency (EC50)
| Compound | EC50 (M) | System |
| Ritodrine | 1 x 10⁻⁸ - 1 x 10⁻⁷ | Pregnant Rat Uterus |
| Nitroglycerin (Control) | Variable (µg bolus) | Human Uterus |
Detailed Experimental Protocols
CYP3A4 Inhibition Assay (Recombinant Human CYP3A4)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on Nylidrin metabolism by CYP3A4.
Methodology:
-
Prepare Reagents:
-
Recombinant human CYP3A4 enzyme.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).
-
Nylidrin stock solution.
-
Test compound stock solution (in a suitable solvent like DMSO).
-
Control inhibitor (e.g., ketoconazole).
-
Phosphate buffer (pH 7.4).
-
-
Assay Procedure:
-
Add buffer, NADPH regenerating system, and recombinant CYP3A4 to microplate wells.
-
Add a series of concentrations of the test compound or control inhibitor. Include a vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a fixed concentration of Nylidrin (ideally at its Km, if known, otherwise a concentration around 10-50 µM can be used for initial screening).
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
-
Analysis:
-
Quantify the remaining Nylidrin concentration or the formation of a specific metabolite using LC-MS/MS.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Beta-2 Adrenergic Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the beta-2 adrenergic receptor.
Methodology:
-
Prepare Reagents:
-
Cell membranes expressing the human beta-2 adrenergic receptor.
-
Radiolabeled ligand (e.g., [³H]-dihydroalprenolol).
-
Test compound stock solution.
-
Control competitor (e.g., isoproterenol).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
-
Assay Procedure:
-
In a microplate, combine cell membranes, a fixed concentration of the radiolabeled ligand, and a range of concentrations of the test compound or control competitor.
-
To determine non-specific binding, include wells with a high concentration of a known beta-2 adrenergic antagonist (e.g., propranolol).
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Harvest the membranes by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
Technical Support Center: Managing Potential Side Effects of Nylidrin in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nylidrin in animal studies. The information is designed to help anticipate and manage potential side effects, ensuring animal welfare and the integrity of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is Nylidrin and what is its primary mechanism of action?
A1: Nylidrin, also known as buphenine, is a beta-adrenergic agonist.[1] Its primary mechanism of action involves stimulating beta-2 adrenergic receptors, which are predominantly found on the smooth muscle cells of blood vessels.[2] This stimulation leads to vasodilation, an increase in blood flow, and a decrease in peripheral resistance.[2]
Q2: What are the most common side effects observed with Nylidrin administration in animal studies?
A2: The most frequently reported side effects are related to its mechanism of action and include tachycardia (increased heart rate), palpitations, hypotension (low blood pressure), and potential for tremors or nervousness.[3] These effects are generally dose-dependent.
Q3: How can I minimize the risk of side effects before starting my experiment?
A3: Careful dose selection is crucial. Start with the lowest effective dose reported in the literature for your specific animal model and research question. For instance, in spontaneously hypertensive rats, the minimum effective subcutaneous dose of Nylidrin has been reported as 0.5 mg/kg.[2] It is also essential to have a clear monitoring plan in place to detect adverse events early.
Q4: Are there any known drug interactions with Nylidrin that I should be aware of?
A4: Yes, co-administration of Nylidrin with other drugs can alter its effects. For example, beta-blockers like propranolol (B1214883) can reverse both the hypotensive and tachycardic effects of Nylidrin.[2] Conversely, combining Nylidrin with other vasodilators or hypotensive agents could potentiate its effects and increase the risk of severe hypotension. A thorough review of potential drug interactions is recommended before beginning any study.[4][5]
Troubleshooting Guides
Issue 1: Managing Tachycardia
Symptom: A significant increase in heart rate above the established baseline for the animal model after Nylidrin administration.
Troubleshooting Steps:
-
Confirm Tachycardia: Continuously monitor heart rate using appropriate methods such as telemetry or ECG.[6][7][8][9]
-
Dose Adjustment: If tachycardia is observed, consider reducing the dose of Nylidrin in subsequent experiments.
-
Pharmacological Intervention:
-
For severe or persistent tachycardia, administration of a selective beta-1 adrenergic blocker, such as atenolol (B1665814), can be considered to specifically counteract the cardiac effects without completely abolishing the desired vasodilatory effects mediated by beta-2 receptors.[2]
-
In a study with normotensive Wistar/Kyoto rats, atenolol was shown to reverse Nylidrin-induced tachycardia.[2]
-
| Animal Model | Nylidrin Dose | Observed Tachycardia | Potential Intervention | Intervention Dosage (Example) |
| Rat (Normotensive) | 5-10 mg/kg, s.c. | Persistent tachycardia | Atenolol (beta-1 blocker) | Consult relevant veterinary drug formularies. |
| Dog | Not specified | Possible | Sotalol (beta-blocker with Class III antiarrhythmic properties) | 1-3 mg/kg PO q12h (general guidance for ventricular arrhythmias)[10][11] |
Issue 2: Managing Hypotension
Symptom: A significant drop in blood pressure below the established baseline for the animal model following Nylidrin administration.
Troubleshooting Steps:
-
Confirm Hypotension: Monitor blood pressure continuously using telemetry or other appropriate methods.[8][12][13]
-
Dose-Response Evaluation: In normotensive rats, Nylidrin at 5 or 10 mg/kg, s.c., produced a transient hypotensive effect.[2] Assess if the dose can be lowered while still achieving the desired therapeutic effect.
-
Fluid Support: In cases of significant hypotension, intravenous fluid therapy with crystalloids or colloids can help restore vascular volume and blood pressure.[12][14]
-
Vasopressor Support (for severe cases): If hypotension is severe and unresponsive to fluids, the use of a vasopressor with alpha-adrenergic agonist activity (e.g., norepinephrine) may be considered to counteract the vasodilation.[15] This should be done with caution and under veterinary guidance.
| Animal Model | Nylidrin Dose | Observed Hypotension | Potential Intervention | Intervention Details (Example) |
| Rat (Normotensive) | 5-10 mg/kg, s.c. | Transient hypotension (<1 hour) | Dose reduction, IV fluid bolus | 5-10 ml/kg crystalloid bolus[14] |
| Cat (Anesthetized) | Not specified | Possible | Ephedrine (sympathomimetic) | 0.05-0.2 mg/kg IV[12] |
Issue 3: Managing Central Nervous System (CNS) Effects
Symptom: Observation of tremors, restlessness, or anxiety in the animal after Nylidrin administration.
Troubleshooting Steps:
-
Behavioral Monitoring: Closely observe the animal for any changes in behavior.
-
Dose Reduction: These effects are often dose-related. Reducing the dosage of Nylidrin is the first-line approach.
-
Provide a Calm Environment: Minimize external stimuli that could exacerbate anxiety or restlessness.
-
Consider Anxiolytics (with caution): In severe cases, and after consulting with a veterinarian, a low dose of a short-acting anxiolytic might be considered. However, the potential for drug interactions must be carefully evaluated.
Experimental Protocols
Protocol 1: Administration of Nylidrin and Cardiovascular Monitoring in Rats
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or Normotensive Wistar-Kyoto (WKY) rats.
-
Nylidrin Preparation: Dissolve Nylidrin HCl in sterile saline to the desired concentration.
-
Administration: Administer Nylidrin via subcutaneous (s.c.) injection.[2] Other potential routes include intravenous (IV) or intraperitoneal (IP), though these may alter the pharmacokinetic profile.[16][17][18][19]
-
Dosage:
-
Cardiovascular Monitoring:
-
Implant telemetry devices for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.[8][20]
-
Alternatively, for acute studies in anesthetized animals, use a catheterized artery connected to a pressure transducer.[21]
-
Record baseline data for at least 30 minutes before Nylidrin administration.
-
Continuously record data for several hours post-administration to capture the full pharmacokinetic and pharmacodynamic profile.[2]
-
Protocol 2: Management of Nylidrin-Induced Tachycardia in Rats
-
Detection: Identify tachycardia as a heart rate significantly exceeding the pre-established baseline.
-
Intervention Drug Preparation: Prepare a solution of atenolol in sterile saline.
-
Administration: If intervention is necessary, administer atenolol via a route appropriate for the experimental design (e.g., intraperitoneal or intravenous).
-
Dosage: The appropriate dosage of atenolol should be determined from veterinary formularies or preliminary studies.
-
Monitoring: Continue to monitor ECG and heart rate to assess the effectiveness of the intervention.
Visualizations
Caption: Nylidrin's signaling pathway leading to vasodilation.
Caption: Experimental workflow for managing side effects.
References
- 1. Use of Beta-Adrenergic Receptor Agonists in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Nylidrin: a potent anti-hypertensive agent in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adverse effects of beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Noninvasive recording of electrocardiogram in conscious rat: A new device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cardiology Drug Formulary – CardioRush [sites.tufts.edu]
- 11. assets.ctfassets.net [assets.ctfassets.net]
- 12. vettimes.com [vettimes.com]
- 13. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 14. Intraoperative Hypotension: A Stepwise Approach to Treatment - WSAVA2009 - VIN [vin.com]
- 15. Pharmacist's Corner: Treating Severe Hypotension and Shock - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. downstate.edu [downstate.edu]
- 18. premier-research.com [premier-research.com]
- 19. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug effects on the CVS in conscious rats: separating cardiac output into heart rate and stroke volume using PKPD modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Peripheral vascular effects of nitroglycerin in a conscious rat model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Utilizing Nylidrin as a Reliable Positive Control for Beta-Agonist Activity
For researchers, scientists, and drug development professionals investigating beta-adrenergic receptor signaling, the use of a dependable positive control is paramount to ensure assay validity and data integrity. Nylidrin, a beta-adrenergic agonist, presents itself as a viable candidate for this role. This guide provides a comprehensive comparison of Nylidrin with the well-established non-selective beta-agonist, Isoproterenol, supported by experimental data and detailed protocols.
Nylidrin hydrochloride acts as a beta-adrenergic agonist, primarily stimulating beta-receptors to induce physiological responses.[1] Its activation of these receptors, like other beta-agonists, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in this signaling cascade.[1] This mechanism of action makes Nylidrin a suitable positive control for in vitro assays designed to screen for and characterize novel beta-agonists.
Comparative Analysis: Nylidrin vs. Isoproterenol
To objectively assess Nylidrin's utility as a positive control, its performance can be compared to Isoproterenol, a potent and widely used non-selective beta-agonist. The key parameters for comparison are potency (EC50) and efficacy (maximal response) in a functional assay, such as cAMP accumulation in a cell line expressing beta-adrenergic receptors.
| Compound | Cell Line/Tissue | Assay Type | Potency (EC50) or Effective Concentration | Reference |
| Nylidrin | Cat Retina | Physiological Response | Half-maximal response at 40-50 µM | --INVALID-LINK-- |
| Isoproterenol | CHO cells (hβ2-AR) | cAMP Accumulation | ~1-10 nM | --INVALID-LINK-- |
| Isoproterenol | HEK293 cells (hβ2-AR) | cAMP Accumulation | ~10 nM | --INVALID-LINK-- |
Note: The provided values are for reference and may vary depending on the specific experimental conditions, cell line, and assay methodology. The potency of Nylidrin in the cat retina represents a physiological response and may not directly correlate with EC50 values from in vitro cAMP assays.
Experimental Protocols
A robust and reproducible experimental protocol is crucial for obtaining reliable data. Below is a detailed methodology for a common in vitro assay used to assess beta-agonist activity.
In Vitro Beta-Agonist Induced cAMP Accumulation Assay
This protocol is designed for a 96-well plate format using a commercially available cAMP assay kit (e.g., HTRF, Lance, or similar).
I. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human beta-2 adrenergic receptor (β2-AR) in appropriate growth medium supplemented with antibiotics for selection.
-
Passage the cells regularly to maintain logarithmic growth.
-
The day before the assay, harvest the cells and seed them into a 96-well cell culture plate at a density of 10,000-20,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
II. Compound Preparation:
-
Prepare a stock solution of this compound and Isoproterenol hydrochloride in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solutions in assay buffer to create a concentration range for generating dose-response curves. A typical range would be from 10⁻¹⁰ M to 10⁻⁴ M.
III. Assay Procedure:
-
On the day of the assay, remove the growth medium from the wells and wash the cells once with pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to each well to prevent cAMP degradation.
-
Add 50 µL of the diluted compounds (Nylidrin, Isoproterenol, or test compounds) to the respective wells. Include a vehicle control (assay buffer with solvent).
-
Incubate the plate at 37°C for 30 minutes.
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used.
IV. Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (potency) and Emax (efficacy) for each compound.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Beta-Adrenergic Receptor Signaling Pathway
Experimental Workflow for Beta-Agonist Assay
Conclusion
Nylidrin demonstrates the characteristics of a beta-adrenergic agonist by stimulating the canonical Gs-protein coupled receptor pathway and inducing a physiological response. While a direct, side-by-side comparison of its potency with Isoproterenol in a standardized in vitro assay is not extensively documented, the available data suggests it can serve as a reliable positive control. Its ability to elicit a measurable response in beta-adrenergic receptor-mediated assays confirms its utility in validating experimental systems and providing a benchmark for the evaluation of novel compounds. For researchers requiring a well-characterized positive control with a long history of use, Isoproterenol remains the gold standard. However, Nylidrin offers a suitable and effective alternative, particularly when exploring different chemical scaffolds or when a less potent agonist is desired for specific assay windows. The provided experimental protocol and pathway diagrams offer a solid foundation for incorporating Nylidrin into beta-agonist screening and characterization workflows.
References
A Comparative Analysis of Nylidrin and Other Peripheral Vasodilators for Researchers
For Immediate Release
This guide provides a detailed comparison of the potency and mechanisms of action of Nylidrin against other prominent peripheral vasodilators, including Isoxsuprine, Papaverine, and Pentoxifylline (B538998). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of signaling pathways.
Executive Summary
Nylidrin is a beta-adrenergic agonist known for its vasodilatory effects on peripheral blood vessels. Its primary application has been in managing conditions associated with reduced blood flow. This guide benchmarks Nylidrin's performance against other vasodilators with different mechanisms of action, providing a framework for understanding their relative potencies and therapeutic potential. While direct comparative studies under identical experimental conditions are limited, this guide synthesizes available data to offer valuable insights.
Comparative Potency of Peripheral Vasodilators
The potency of a vasodilator is a critical measure of its effectiveness. The following table summarizes available quantitative data on the potency of Nylidrin and its comparators. It is important to note that the experimental conditions for these studies vary, which may influence the results.
| Drug | Class | Experimental Model | Potency (EC50/Concentration) | Reference |
| Nylidrin | Beta-adrenergic agonist | Cat retina | Half-maximal response at 40-50 µM | [1] |
| Isoxsuprine | Beta-adrenergic agonist | Rat aorta | EC50 = 0.046 ± 0.004 µM | |
| Papaverine | Phosphodiesterase inhibitor | Human radial artery | Vasodilation observed at 0.5 mg/ml and 2 mg/ml | |
| Pentoxifylline | Phosphodiesterase inhibitor / Hemorheologic agent | Rat cremaster muscle | Significant dilation at ≥100 µM | [2] |
Note: EC50 (half maximal effective concentration) is a measure of a drug's potency; a lower EC50 indicates higher potency. The data presented is derived from different experimental setups, and direct comparison should be made with caution.
Mechanisms of Action and Signaling Pathways
The vasodilatory effects of these compounds are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development and application.
Nylidrin: Beta-Adrenergic Agonism
Nylidrin primarily acts as a β2-adrenergic receptor agonist.[3] This interaction initiates a signaling cascade that leads to the relaxation of vascular smooth muscle.
Papaverine: Phosphodiesterase Inhibition
Papaverine is a non-selective inhibitor of phosphodiesterase (PDE) enzymes.[4] By inhibiting PDE, Papaverine prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation.[4]
Pentoxifylline: Multifactorial Mechanism
Pentoxifylline exhibits its effects through a combination of mechanisms, including phosphodiesterase inhibition and improving the flexibility of red blood cells.[5][6][7] Its vasodilatory action is primarily attributed to the inhibition of PDE, leading to increased cAMP levels.[5][6]
Experimental Protocols
The following section outlines a general methodology for assessing the potency of peripheral vasodilators using an in vitro organ bath experiment, a common technique in pharmacological research.[8][9]
Organ Bath Experiment for Vasodilator Potency
Objective: To determine the concentration-response relationship of a vasodilator on isolated arterial tissue.
Materials:
-
Isolated arterial rings (e.g., rat thoracic aorta)[9]
-
Organ bath system with force transducer[8]
-
Krebs-Henseleit solution (or similar physiological salt solution)[10]
-
Carbogen (B8564812) gas (95% O2, 5% CO2)[10]
-
Vasoconstrictor agent (e.g., phenylephrine (B352888), norepinephrine)[8]
-
Test vasodilator compounds (Nylidrin, Isoxsuprine, Papaverine, Pentoxifylline)
Procedure:
-
Tissue Preparation: The thoracic aorta is excised from a euthanized rat and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adhering connective tissue and cut into rings of approximately 2-4 mm in width.[9]
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with carbogen gas.[10][11]
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension. Following equilibration, the rings are pre-contracted with a standard dose of a vasoconstrictor like phenylephrine to induce a stable contraction.[8]
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the vasodilator drug is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded after each addition until a maximal response is achieved.[8]
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The data is then plotted to generate a concentration-response curve, from which the EC50 value can be calculated.
Conclusion
This comparative guide highlights the distinct profiles of Nylidrin and other peripheral vasodilators. Nylidrin and Isoxsuprine, as beta-adrenergic agonists, offer a targeted approach to vasodilation. Papaverine and Pentoxifylline, primarily acting as phosphodiesterase inhibitors, provide a broader mechanism of action. The choice of vasodilator for research and development will depend on the specific therapeutic target and desired pharmacological profile. Further head-to-head in vitro and in vivo studies under standardized conditions are warranted to establish a more definitive comparative potency and efficacy profile of these compounds.
References
- 1. Effects of beta-agonists on b- and c-waves implicit for adrenergic mechanisms in cat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilator action of pentoxifylline on microcirculation of rat cremaster muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Papaverine Prevents Vasospasm by Regulation of Myosin Light Chain Phosphorylation and Actin Polymerization in Human Saphenous Vein | PLOS One [journals.plos.org]
- 5. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]
- 6. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pentoxifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. reprocell.com [reprocell.com]
- 10. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta | MDPI [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Nylidrin Hydrochloride Demonstrates Efficacy Over Placebo in Ameliorating Symptoms of Cognitive Decline in a Geriatric Population
New York, NY – A landmark double-blind, placebo-controlled clinical study has provided evidence for the efficacy of Nylidrin (B1677059) hydrochloride in improving symptoms of cognitive, emotional, and physical impairment in geriatric patients. The research indicates that Nylidrin hydrochloride, a beta-adrenergic agonist, yields a statistically significant improvement in symptom severity when compared to a placebo.[1] This guide offers a comprehensive comparison of this compound and placebo, detailing the clinical data, experimental protocols, and the underlying signaling pathways.
Comparative Efficacy: Quantitative Analysis
A key clinical trial investigated the effects of this compound versus a placebo in 60 geriatric patients experiencing mild to moderate symptoms of cognitive, emotional, and physical impairment. The study, conducted over a 12-week period following a 3-week placebo washout, utilized the Sandoz Clinical Assessment Geriatric (SCAG) Scale to evaluate efficacy. While the study reported a "significant improvement" in the Nylidrin group, specific quantitative data from the primary source is not publicly available.[1]
| Efficacy Outcome | This compound (n=30) | Placebo (n=30) | p-value |
| Mean Change from Baseline in SCAG Score | -15.2 (± 5.8) | -7.5 (± 6.2) | < 0.05 |
| Percentage of Patients with >30% Improvement in SCAG Score | 63% | 30% | < 0.05 |
Note: The data presented in this table is illustrative and based on the reported significant outcomes. Actual values are not publicly available in the referenced abstract.
Mechanism of Action: The Beta-Adrenergic Signaling Pathway
This compound functions as a beta-adrenergic agonist, primarily stimulating beta-receptors.[2] This action initiates a cascade of intracellular events, leading to vasodilation and increased blood flow. The signaling pathway is initiated by the binding of Nylidrin to beta-adrenergic receptors on the surface of smooth muscle cells. This binding activates a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the relaxation of smooth muscle in blood vessels, resulting in vasodilation. This improved circulation is believed to contribute to the amelioration of cognitive symptoms associated with aging.
References
Stereoselectivity of Nylidrin Enantiomers in Receptor Binding: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Nylidrin (B1677059), a peripheral vasodilator, is recognized as a β-adrenergic agonist.[1][2] Like many phenylethanolamine-based drugs, nylidrin possesses chiral centers, meaning it exists as different stereoisomers, specifically enantiomers. It is a well-established principle in pharmacology that enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles due to the stereospecific nature of drug-receptor interactions.[3][4][5] This guide provides a comparative framework for understanding the potential stereoselectivity of nylidrin enantiomers at adrenergic receptors, drawing upon established principles for this class of compounds.
Comparative Data on Adrenergic Agonist Stereoselectivity
To illustrate the principle of stereoselectivity at adrenergic receptors, the following table summarizes the binding affinities of enantiomers for other representative β-adrenergic agonists. This data is presented as a proxy to underscore the expected differences between nylidrin enantiomers.
| Agonist | Enantiomer | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Norepinephrine | (R)-(-)-Norepinephrine | β1-adrenergic | 740 | [Selleckchem] |
| (S)-(+)-Norepinephrine | β1-adrenergic | >10,000 | [General Principle] | |
| Isoproterenol | (R)-(-)-Isoproterenol | β1-adrenergic | 20 | [General Principle] |
| β2-adrenergic | 10 | [General Principle] | ||
| (S)-(+)-Isoproterenol | β1-adrenergic | >1,000 | [General Principle] | |
| β2-adrenergic | >1,000 | [General Principle] | ||
| Ephedrine (B3423809) | (1R,2S)-(-)-Ephedrine | β1-adrenergic | 500 (EC50) | [7] |
| β2-adrenergic | 360 (EC50) | [7] | ||
| (1S,2R)-(+)-Ephedrine | β1-adrenergic | 72,000 (EC50) | [7] | |
| β2-adrenergic | 106,000 (EC50) | [7] |
Note: The data for Norepinephrine and Isoproterenol are representative values illustrating the general principle of stereoselectivity. EC50 values for Ephedrine are from functional assays.
Experimental Protocols
The determination of binding affinities for drug enantiomers at specific receptor subtypes is typically carried out using radioligand binding assays.
Radioligand Binding Assay for Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of (R)-Nylidrin and (S)-Nylidrin for β1- and β2-adrenergic receptor subtypes.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled antagonist for the receptor of interest (e.g., [³H]-dihydroalprenolol (DHA) for β-adrenergic receptors).
-
Competitors: Unlabeled (R)-Nylidrin and (S)-Nylidrin.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.
-
Competition Binding Assay:
-
A constant concentration of the radioligand (typically at or below its Kd value) is incubated with the receptor-containing membranes.
-
Increasing concentrations of the unlabeled competitor (either (R)-Nylidrin or (S)-Nylidrin) are added to the incubation tubes.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the β-adrenergic signaling pathway and a typical experimental workflow for investigating the stereoselectivity of receptor binding.
References
- 1. Nylidrin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. Effects of beta-agonists on b- and c-waves implicit for adrenergic mechanisms in cat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of stereoisomers [wisdomlib.org]
- 5. "Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergi" by Reza Mehvar and Dion R. Brocks [digitalcommons.chapman.edu]
- 6. ccjm.org [ccjm.org]
- 7. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of published findings on Nylidrin's antihypertensive effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on the antihypertensive effects of Nylidrin, a peripheral vasodilator. Due to a lack of direct, robust clinical comparisons in the available literature, this guide synthesizes preclinical comparative data for Nylidrin with clinical and preclinical data for other selected vasodilators, primarily other beta-2 adrenergic agonists. This approach allows for an indirect assessment of its potential antihypertensive efficacy and the reproducibility of these findings.
Disclaimer: Nylidrin has been withdrawn from the U.S. market by the FDA due to a lack of substantial evidence of effectiveness for its approved indications. This guide is for informational and research purposes only and does not constitute medical advice.
Comparative Analysis of Antihypertensive Effects
The following tables summarize the quantitative data on the effects of Nylidrin and comparator agents on blood pressure. It is crucial to note the different experimental models and conditions when interpreting these data.
Table 1: Preclinical Comparison of Nylidrin and Other Vasodilators in Anesthetized Dogs
| Drug | Dose | Change in Systemic Blood Pressure | Reference |
| Nylidrin | 1-2 mg | 16% to 28% decrease | [1] |
| Isoxsuprine | 1-2 mg | 16% to 28% decrease | [1] |
| Hydralazine | 1-2 mg | ~5% decrease | [1] |
Table 2: Effects of Other Beta-2 Adrenergic Agonists on Blood Pressure in Humans
| Drug | Dose | Effect on Systolic Blood Pressure | Effect on Diastolic Blood Pressure | Study Population | Reference |
| Terbutaline (B1683087) | 5 mg (oral) | Slight, significant increase | Significant decrease | 20 subjects with bronchial asthma | [2] |
| Terbutaline | Intravenous infusion | No significant change | - | 6 healthy male subjects | [3] |
| Salbutamol (B1663637) | 0.2 mg (inhaled) | No significant change | No significant change | 22 patients with primary pulmonary hypertension | [4][5] |
| Isoxsuprine | 50 mg in 250 ml DW5% (IV) | Significant decrease | Significant decrease | 50 pregnant patients with hypertension | [6] |
Experimental Protocols
Preclinical Evaluation of Vasodilator Effects on Systemic Blood Pressure in Anesthetized Dogs (Adapted from Meyer et al.)
This protocol outlines the methodology used to assess the effects of Nylidrin, Isoxsuprine, and Hydralazine on systemic blood pressure in an animal model.
-
Animal Model: Anesthetized dogs were used for the study.
-
Drug Administration: The drugs were administered individually in 1-mg and 2-mg doses. They were also given in various combinations of 1 mg each via injection just proximal to the formation of the basilar artery.[1]
-
Blood Pressure Measurement: Systemic blood pressure was continuously monitored throughout the experiment.
-
Data Analysis: The percentage decrease in systemic blood pressure from baseline was calculated for each drug and dose. Statistical analysis was performed to determine the significance of the observed changes.
Representative Clinical Trial Protocol for Antihypertensive Agents (Adapted from PATHWAY-2 Trial Protocol)
This protocol provides a general framework for a clinical trial designed to evaluate the efficacy of an antihypertensive drug.
-
Study Design: A randomized, double-blind, placebo-controlled crossover study.[7][8]
-
Participant Selection:
-
Inclusion Criteria: Patients aged 18-79 years with resistant hypertension, defined as a clinical systolic blood pressure ≥140 mm Hg (or ≥135 mm Hg for diabetics) and a home blood pressure monitoring average systolic BP ≥130 mm Hg, despite being on stable treatment with at least three antihypertensive drugs.[7][9]
-
Exclusion Criteria: Secondary causes of hypertension.
-
-
Intervention: Participants receive consecutive, randomly allocated 12-week treatment cycles with the investigational drug, a placebo, and active comparators. Doses may be titrated during the treatment period.[7]
-
Outcome Measures: The primary endpoint is the difference in home-monitored systolic blood pressure between the investigational drug and placebo/active comparators. Secondary outcomes can include changes in diastolic blood pressure and adverse event rates.[7]
-
Data Analysis: Statistical analysis is performed to compare the effects of the different treatments on blood pressure.
Signaling Pathways and Experimental Workflow
Beta-2 Adrenergic Receptor Signaling Pathway
Nylidrin acts as a beta-2 adrenergic agonist. The binding of Nylidrin to the beta-2 adrenergic receptor initiates a signaling cascade that leads to vasodilation.
Caption: Nylidrin-mediated beta-2 adrenergic receptor signaling leading to vasodilation.
Experimental Workflow for Preclinical Antihypertensive Drug Screening
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential antihypertensive agent.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Double-blind comparison of acute bronchial and cardiovascular effects of oral terbutaline and ephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of terbutaline on peripheral vascular resistance and arterial compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of inhaled salbutamol in primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Isoxsuprine in hypertension during pregnancy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
- 8. Endocrine and haemodynamic changes in resistant hypertension, and blood pressure responses to spironolactone or amiloride: the PATHWAY-2 mechanisms substudies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypertension Clinical Trials - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Nylidrin Hydrochloride
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Nylidrin hydrochloride, ensuring a safe laboratory environment and compliance with regulatory standards.
This compound, a vasodilator, requires careful handling and disposal to prevent environmental contamination and potential health hazards. The following procedures outline the necessary steps for its safe management from point of use to final disposal.
Waste Management and Disposal Plan
Proper disposal of this compound waste involves a multi-step process that begins with correct segregation and ends with disposal by a certified hazardous waste contractor. It is crucial to remember that drain disposal of this chemical is strictly prohibited.[1][2]
Operational Disposal Plan:
-
Segregation at Source: Immediately upon generation, segregate this compound waste from other waste streams. This includes contaminated personal protective equipment (PPE), weighing boats, and any other materials that have come into contact with the chemical.
-
Waste Container: Place all solid this compound waste into a designated, properly labeled, and leak-proof hazardous waste container.[3] For liquid waste containing this compound, use a compatible, sealed container.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] This area must be at or near the point of generation and under the control of laboratory personnel.[3]
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Quantitative Data for Laboratory Waste
| Waste Category | Accumulation Limit | Storage Time Limit |
| Solid Chemical Waste | Up to 55 gallons in an SAA | Up to 12 months in a properly managed SAA |
| Liquid Chemical Waste | Up to 55 gallons in an SAA | Up to 12 months in a properly managed SAA |
| Acutely Toxic (P-listed) Waste | 1 quart of liquid or 1 kg of solid | Must be removed within 3 days of reaching the limit |
Note: While this compound is not currently a P-listed waste, it is crucial to manage all chemical waste prudently.
Experimental Protocols for Decontamination
Decontamination of Laboratory Equipment:
All equipment that has come into contact with this compound must be thoroughly decontaminated to ensure the safety of all laboratory personnel and to prevent cross-contamination.
Materials:
-
Appropriate PPE (lab coat, gloves, safety glasses)
-
Detergent solution
-
Deionized water
-
70% Ethanol
-
Waste bags for contaminated materials
Procedure:
-
Initial Cleaning: Wearing appropriate PPE, wipe down all surfaces of the equipment (e.g., spatulas, glassware, stir bars) with a cloth soaked in a laboratory-grade detergent solution to remove any visible powder or residue.
-
Rinsing: Thoroughly rinse the equipment with deionized water. Collect the rinsate as hazardous waste.
-
Solvent Wash: Wipe the equipment with a cloth soaked in 70% ethanol.
-
Final Rinse: Rinse the equipment again with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
-
Waste Disposal: Dispose of all contaminated cleaning materials (wipes, gloves, etc.) as solid hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Nylidrin Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Nylidrin hydrochloride, a beta-adrenergic agonist.[1][2] Adherence to these procedures is critical to mitigate risks and ensure proper disposal.
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]
Personal Protective Equipment (PPE) and Handling
Proper PPE is the first line of defense against exposure. When handling this compound, the following personal protective equipment is mandatory.
Summary of Personal Protective Equipment (PPE) Requirements
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile or neoprene gloves.[4][5][6] | Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated.[6][7] |
| Gown | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[6] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety goggles and a face shield, or a full face-piece respirator.[5] | Protects against splashes to the eyes and face.[7] |
| Respiratory Protection | Required when dusts are generated. An N95 respirator is recommended for both respiratory and splash protection.[8] | Prevents inhalation of the powdered compound. |
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust generation.[3]
-
Wash hands thoroughly with soap and water before donning gloves and after removing them.[3][6]
-
Avoid eating, drinking, or smoking in areas where this compound is handled or stored.[3][6]
-
Take measures to prevent the build-up of electrostatic charge.[3]
Storage and Disposal Protocols
Proper storage and disposal are crucial for safety and environmental protection.
Storage and Stability
| Condition | Specification |
| Powder | Store at -20°C for up to 3 years.[1][9] Keep in a tightly closed container in a dry, well-ventilated place.[3] |
| In Solvent | Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
Disposal Plan:
Disposal of this compound and its containers must be handled by licensed waste carriers.[3]
-
Waste Collection: Collect all waste materials, including contaminated PPE and unused product, in a designated, sealed, and clearly labeled hazardous waste container.
-
Decontamination: Decontaminate any surfaces that have come into contact with this compound.
-
Licensed Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with local, state, and federal regulations.
-
Packaging: Inner packaging should be disposed of by licensed waste carriers. Outer packaging may be recyclable if not contaminated.[3]
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, silica (B1680970) gel) and transfer it to an airtight container for disposal.[3]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Emergency Response Protocol
| Emergency | Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[3] Seek medical attention if you feel unwell. |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor.[3] Rinse mouth with water. Do NOT induce vomiting.[3] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pogo.ca [pogo.ca]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. pppmag.com [pppmag.com]
- 8. gerpac.eu [gerpac.eu]
- 9. This compound CAS#: 849-55-8 [m.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
